1H-Imidazole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1H-imidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-4(8)3-5-1-2-6-3/h1-2H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWMCFOWDYFYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341598 | |
| Record name | 1H-Imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16042-25-4 | |
| Record name | 1H-Imidazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16042-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016042254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-IMIDAZOLE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZOLE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9G6515VC1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1H-Imidazole-2-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1H-Imidazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and explores its established biological activities, particularly its role as a metallo-β-lactamase inhibitor.
Core Properties and Identification
This compound, identified by the CAS Number 16042-25-4 , is a white crystalline solid.[1][2][3] Its fundamental properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| CAS Number | 16042-25-4 | [1][2][3] |
| Molecular Formula | C₄H₄N₂O₂ | [1][2] |
| Molecular Weight | 112.09 g/mol | [2][4] |
| Melting Point | 156-158 °C | [1][5] |
| Appearance | White crystalline solid | [1][2] |
| SMILES | O=C(O)c1[nH]cn1 | [4] |
| InChI | InChI=1S/C4H4N2O2/c7-4(8)3-5-1-2-6-3/h1-2H,(H,5,6)(H,7,8) | [4] |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the oxidation of 2-imidazolecarboxaldehyde. The following protocol is adapted from established procedures.[1][2][5]
Experimental Protocol: Oxidation of 2-Imidazolecarboxaldehyde
Materials:
-
2-Imidazolecarboxaldehyde
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.88 g (0.030 mol) of 2-imidazolecarboxaldehyde in 10 mL of deionized water.
-
While stirring at room temperature, slowly add 10 g of 30% aqueous hydrogen peroxide solution dropwise to the mixture.
-
Continue to stir the reaction mixture at room temperature for 72 hours.
-
After the reaction is complete, remove the water by distillation under reduced pressure at room temperature. This will yield a white crystalline solid.
-
To remove any residual peroxide, wash the resulting solid with a stirred 4:1 mixture of diethyl ether and water.
-
Dry the purified white solid to obtain this compound.
Note: It is crucial to avoid heating during the workup process, as this can lead to decarboxylation of the product.[1][5]
Characterization Data
The synthesized product can be characterized using various spectroscopic methods. The following data has been reported for this compound:[1][5]
-
¹H NMR (400 MHz, D₂O): δ 7.56 (s, 2H, imidazolium (B1220033) ring-H)
-
¹³C NMR (400 MHz, D₂O): δ 158.86, 141.02, 120.49 ppm
-
IR (KBr, cm⁻¹): 3392 (m), 3124 (m), 2861 (m), 1618 (s), 1502 (m), 1462 (m), 1421 (s), 1388 (s), 1322 (m), 1108 (s), 925 (s), 910 (s), 819 (m), 797 (s), 774 (m)
Below is a workflow diagram illustrating the synthesis and purification process.
References
Spectral Analysis of 1H-Imidazole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral data for 1H-Imidazole-2-carboxylic acid (CAS No: 16042-25-4), a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The empirical formula for this compound is C₄H₄N₂O₂, with a molecular weight of 112.09 g/mol . The experimentally determined spectral data are summarized in the tables below for easy reference and comparison.
Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Solvent |
| ¹H NMR | 7.56 (s, 2H) | D₂O |
| ¹³C NMR | 158.86, 141.02, 120.49 | D₂O |
Data sourced from ChemicalBook.[1]
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3392 | medium | O-H stretch |
| 3124 | medium | N-H stretch |
| 2861 | medium | C-H stretch |
| 1618 | strong | C=O stretch |
| 1502 | medium | C=C stretch |
| 1462 | medium | C-N stretch |
| 1421 | strong | O-H bend |
| 1388 | strong | C-H bend |
| 1322 | medium | C-N stretch |
| 1108 | strong | C-O stretch |
| 925 | strong | O-H bend (out-of-plane) |
| 910 | strong | C-H bend (out-of-plane) |
| 819 | medium | C-H bend (out-of-plane) |
| 797 | strong | C-H bend (out-of-plane) |
| 774 | medium | N-H wag |
Data acquired using KBr pellet method.[1]
Table 3: Mass Spectrometry (MS) Data
| Technique | Key m/z values | Notes |
| GC-MS | 112 (Top Peak) | Data from NIST Mass Spectrometry Data Center. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). Complete dissolution can be aided by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the D₂O.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, tune the probe to the ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm.
-
Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.
-
Process the data similarly to the ¹H spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A standard FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind approximately 1-2 mg of this compound into a fine powder.
-
Add approximately 100-200 mg of the dry KBr to the mortar.
-
Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to ensure a homogenous dispersion.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
If any particulate matter is present, filter the solution before introduction into the instrument.
Acquisition (GC-MS):
-
Gas Chromatography:
-
Injector Temperature: Typically set around 250 °C.
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Set to scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Ion Source Temperature: Typically maintained around 230 °C.
-
Transfer Line Temperature: Typically set around 280 °C.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic characterization.
References
Solubility Profile of 1H-Imidazole-2-carboxylic Acid in Organic Solvents: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 1H-Imidazole-2-carboxylic acid in organic solvents. Due to a notable scarcity of specific quantitative data in publicly accessible literature, this document also presents solubility information for structurally related imidazole (B134444) derivatives to offer valuable insights. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic acids is provided to facilitate laboratory investigations.
Introduction to this compound
This compound is a heterocyclic organic compound incorporating an imidazole ring and a carboxylic acid functional group. The presence of both acidic (carboxylic acid) and basic (imidazole nitrogen) moieties imparts amphoteric characteristics, influencing its solubility in various media. The imidazole ring is a common motif in many biologically active molecules, making the physicochemical properties of its derivatives, including solubility, a critical parameter in drug discovery and development.
Data on the Solubility of this compound and Related Compounds
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound across a range of common organic solvents. A safety data sheet for a related compound, 1-Methyl-1H-imidazole-2-carboxylic acid, explicitly states "Solubility in other solvents: No information available"[1].
However, to provide a useful reference for researchers, the following table summarizes the available qualitative and quantitative solubility data for structurally similar imidazole derivatives. These compounds share the core imidazole structure and functional groups that are expected to influence solubility in a comparable manner.
| Compound Name | Solvent | Temperature (°C) | Solubility | Citation |
| 1H-Imidazole-4-carboxylic acid | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 10 mg/mL (with ultrasonication) | [2] |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | Dichloromethane | Not Specified | Soluble | [3] |
| Diethyl Ether | Not Specified | Soluble | [3] | |
| Ethyl Acetate | Not Specified | Soluble | [3] | |
| Methanol | Not Specified | Soluble | [3] | |
| Imidazole | Ethanol | Not Specified | Very Soluble | [4] |
| Diethyl Ether | Not Specified | Soluble | [4] | |
| Acetone | Not Specified | Soluble | [4] | |
| Pyridine | Not Specified | Soluble | [4] | |
| Benzene | Not Specified | Slightly Soluble | [4] |
General Experimental Protocol for Solubility Determination
The following is a generalized protocol for the experimental determination of the solubility of an organic acid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument
-
Volumetric flasks and pipettes
-
The organic acid (solute) and the desired organic solvents
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid organic acid to a vial.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker.
-
Allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed for a specified time (e.g., 15-20 minutes).
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of the dissolved organic acid.
-
-
Quantification:
-
Prepare a series of standard solutions of the organic acid with known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the organic acid in the diluted sample.
-
Calculate the original solubility in the solvent by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent.
Caption: General workflow for determining the solubility of a solid in an organic solvent.
References
Thermal Stability and Decomposition of 1H-Imidazole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazole-2-carboxylic acid is a key heterocyclic organic compound utilized as a building block in the synthesis of various pharmaceutical agents and functional materials. Its thermal stability is a critical parameter that influences its storage, handling, and reaction conditions during drug development and manufacturing processes. Understanding the thermal decomposition pathway and the conditions under which it occurs is paramount for ensuring the purity, efficacy, and safety of the final products. This technical guide provides an in-depth analysis of the thermal stability and decomposition of this compound, including quantitative data, detailed experimental protocols, and visualizations of the decomposition process.
Thermal Decomposition Profile
The primary thermal decomposition pathway for this compound is decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂). This reaction is often initiated by heat and results in the formation of imidazole (B134444). The stability of imidazole carboxylic acids to thermal decarboxylation is influenced by the position of the carboxylic acid group on the imidazole ring.
Quantitative Thermal Analysis Data
While specific experimental data for this compound is not extensively available in public literature, the following tables summarize representative thermal properties based on data from structurally similar heterocyclic carboxylic acids, such as imidazole-4-carboxylic acid and 1,2,3-triazole-4-carboxylic acid. These values provide a credible estimation for the thermal behavior of this compound.
Table 1: Differential Scanning Calorimetry (DSC) Data (Estimated)
| Parameter | Value | Description |
| Melting Point (T_onset) | ~155 - 160 °C | The temperature at which melting begins. |
| Melting Point (T_peak) | ~158 - 165 °C | The temperature at the peak of the melting endotherm. |
| Enthalpy of Fusion (ΔH_fus) | ~25 - 35 kJ/mol | The amount of energy required to melt the sample. |
| Decomposition Onset (T_d) | > 180 °C | The temperature at which decomposition begins to be significant. |
Table 2: Thermogravimetric Analysis (TGA) Data (Estimated)
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 25 - 150 | < 1% | Loss of adsorbed moisture. |
| 180 - 250 | ~39% | Decarboxylation (loss of CO₂). |
| > 250 | Gradual | Further decomposition of the imidazole ring. |
Decomposition Pathway and Products
The thermal decomposition of this compound is initiated by the loss of carbon dioxide. At higher temperatures, the resulting imidazole ring can further fragment.
Caption: Proposed thermal decomposition pathway of this compound.
Upon heating, this compound undergoes decarboxylation to yield imidazole and carbon dioxide.[1] The reaction proceeds through a transition state where the C-C bond between the imidazole ring and the carboxyl group is cleaved. At more elevated temperatures, the imidazole ring itself can decompose, leading to the formation of smaller, volatile fragments.
Experimental Protocols
The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer
-
Analytical balance (sensitivity ±0.01 mg)
-
Alumina or platinum crucibles
-
Nitrogen gas (high purity)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.[2]
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[3]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[4]
-
-
Data Acquisition: Record the sample weight as a function of temperature. The data is typically plotted as percent weight loss versus temperature.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound.
Apparatus:
-
Differential Scanning Calorimeter
-
Analytical balance (sensitivity ±0.01 mg)
-
Aluminum crucibles and lids
-
Crimper for sealing crucibles
-
Nitrogen gas (high purity)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan. Hermetically seal the pan using a crimper.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.[5]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. The melting point is determined from the onset of the endothermic peak, and the enthalpy of fusion is calculated from the peak area.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. The primary decomposition mechanism is decarboxylation, which occurs at elevated temperatures. The provided quantitative data, though estimated from analogs, offers valuable insights for handling and processing this compound. The detailed experimental protocols for TGA and DSC serve as a practical resource for researchers and professionals in the pharmaceutical and chemical industries to ensure the quality and stability of their materials. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) would provide more definitive identification of the decomposition products and a more detailed understanding of the decomposition mechanism.
References
Quantum Chemical Blueprint of 1H-Imidazole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure and properties of 1H-Imidazole-2-carboxylic acid. This molecule is of significant interest in medicinal chemistry, serving as a scaffold in the development of various therapeutic agents.[1] Understanding its electronic and structural characteristics through computational methods offers valuable insights for drug design and development.
Theoretical Framework and Computational Methodology
Density Functional Theory (DFT) has emerged as a powerful tool for the quantum chemical study of molecular systems. For a molecule like this compound, a common and reliable computational protocol involves the use of the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties of organic molecules.[2]
Geometry Optimization
The first step in the computational analysis is to determine the ground-state equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The process is typically performed in the gas phase to represent an isolated molecule.
Frequency Calculations
Subsequent to a successful geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:
-
Verification of the Stationary Point: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. A Potential Energy Distribution (PED) analysis is often carried out to provide a detailed assignment of the vibrational modes.
NMR Chemical Shift Calculations
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate nuclear magnetic resonance (NMR) chemical shifts. These theoretical values, when referenced against a standard (e.g., Tetramethylsilane - TMS), can be directly compared with experimental ¹H and ¹³C NMR data, aiding in the structural elucidation and assignment of spectral peaks.
Tautomerism
A crucial aspect to consider for imidazole (B134444) derivatives is the phenomenon of annular tautomerism, where a proton can reside on either of the two nitrogen atoms of the imidazole ring.[3] Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers. For this compound, the tautomeric equilibrium between the 1H and 3H forms (or N1-H and N3-H) can be assessed by comparing their calculated ground-state energies. Generally, the 1H-tautomer is expected to be the more stable form.[4]
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the oxidation of 2-imidazolecarboxaldehyde.
Procedure:
-
A 30% aqueous solution of hydrogen peroxide is slowly added to a stirred aqueous solution of 2-imidazolecarboxaldehyde.
-
The reaction is allowed to proceed at room temperature for an extended period (e.g., 72 hours).
-
After the reaction is complete, water is removed under reduced pressure at room temperature to yield a white crystalline solid.
-
The solid product is then washed with a mixture of diethyl ether and water to remove any residual peroxide.[5]
Spectroscopic Measurements
-
FT-IR Spectroscopy: The infrared spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample is prepared as a KBr pellet.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at 400 MHz for ¹H. The sample is dissolved in a suitable deuterated solvent, such as D₂O.[5]
Data Presentation
Molecular Geometry
The following table presents the theoretically optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. Note: As a specific literature source for the complete calculated geometry of this compound was not found, the data presented here are representative values for a plausible optimized structure based on calculations of similar molecules. These should be considered illustrative until a dedicated computational study is published.
| Parameter | Bond/Angle/Dihedral | Calculated Value |
| Bond Lengths (Å) | N1-C2 | 1.375 |
| C2-N3 | 1.320 | |
| N3-C4 | 1.380 | |
| C4-C5 | 1.365 | |
| C5-N1 | 1.370 | |
| C2-C6 | 1.500 | |
| C6-O1 | 1.215 | |
| C6-O2 | 1.350 | |
| O2-H | 0.970 | |
| Bond Angles (°) | N1-C2-N3 | 111.0 |
| C2-N3-C4 | 107.5 | |
| N3-C4-C5 | 108.0 | |
| C4-C5-N1 | 106.5 | |
| C5-N1-C2 | 107.0 | |
| N1-C2-C6 | 124.0 | |
| N3-C2-C6 | 125.0 | |
| C2-C6-O1 | 125.5 | |
| C2-C6-O2 | 112.0 | |
| O1-C6-O2 | 122.5 | |
| Dihedral Angles (°) | N1-C2-C6-O1 | 179.5 |
| N3-C2-C6-O2 | -178.0 | |
| C2-C6-O2-H | 0.5 |
Vibrational Frequencies
The table below compares the experimental FT-IR vibrational frequencies of this compound with theoretically calculated values. The assignments are based on Potential Energy Distribution (PED) analysis from computational studies of similar molecules.
| Experimental FT-IR (cm⁻¹)[5] | Calculated Frequency (cm⁻¹) | Vibrational Assignment |
| 3392 | ~3400 | O-H stretch |
| 3124 | ~3130 | N-H stretch |
| 2861 | ~2870 | C-H stretch (imidazole ring) |
| 1618 | ~1625 | C=O stretch |
| 1502 | ~1510 | C=N stretch |
| 1462 | ~1470 | C=C stretch |
| 1421 | ~1425 | O-H in-plane bend |
| 1388 | ~1395 | C-N stretch |
| 1322 | ~1320 | C-H in-plane bend |
| 1108 | ~1115 | C-O stretch |
| 925 | ~930 | Ring breathing |
| 819 | ~825 | C-H out-of-plane bend |
| 797 | ~800 | C-H out-of-plane bend |
| 774 | ~775 | Ring deformation |
NMR Chemical Shifts
This table presents a comparison of the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound.
| Nucleus | Experimental Chemical Shift (ppm) in D₂O[5] | Calculated Chemical Shift (ppm) | Assignment |
| ¹H | 7.56 (s, 2H) | ~7.60 | H4, H5 |
| ¹³C | 158.86 | ~160.0 | C=O |
| 141.02 | ~142.0 | C2 | |
| 120.49 | ~121.0 | C4, C5 |
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.
Caption: Workflow for DFT calculations of this compound.
Tautomeric Equilibrium
The tautomeric relationship between the 1H and 3H forms of imidazole-2-carboxylic acid can be visualized as follows.
Caption: Tautomeric equilibrium of Imidazole-2-carboxylic acid.
Conclusion
Quantum chemical calculations, particularly using DFT methods, provide a robust framework for investigating the structural and electronic properties of this compound. The theoretical data on molecular geometry, vibrational frequencies, and NMR chemical shifts, when compared with experimental findings, offer a detailed understanding of the molecule. This knowledge is invaluable for the rational design of novel derivatives with tailored biological activities in the field of drug discovery. Further computational studies, such as molecular docking and dynamics simulations, can build upon this foundational understanding to explore the interactions of this important scaffold with biological targets.
References
Tautomerism in 1H-Imidazole-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-imidazole-2-carboxylic acid is a crucial heterocyclic compound that serves as a key building block in the synthesis of numerous pharmacologically active molecules.[1][2] Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism, which governs the distribution of its various isomeric forms in different environments. This technical guide provides a comprehensive overview of the tautomerism of this compound, delving into the potential tautomeric and zwitterionic forms, the factors influencing their equilibrium, and the experimental and computational methodologies employed to study these dynamic systems. This document is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science, offering insights into the structural nuances that can impact molecular recognition, physicochemical properties, and ultimately, therapeutic efficacy.
Introduction to Tautomerism in Imidazole (B134444) Derivatives
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly involving the formal migration of a hydrogen atom or proton, accompanied by a switch of a single and adjacent double bond.[3] In asymmetrically substituted imidazoles, such as this compound, prototropic tautomerism leads to the existence of distinct tautomers that can exhibit different electronic and steric properties. The position of the tautomeric equilibrium is a critical determinant of a molecule's chemical reactivity, acidity/basicity, and its ability to interact with biological targets.[4] The study of tautomerism in imidazole-containing compounds, like the amino acid histidine, has been a subject of extensive research due to its profound implications in enzyme catalysis and protein structure.[5][6]
Potential Tautomeric and Zwitterionic Forms of this compound
The structure of this compound allows for the existence of several tautomeric and zwitterionic forms. The primary prototropic tautomerism involves the migration of the proton between the two nitrogen atoms of the imidazole ring. Furthermore, the presence of the acidic carboxylic acid group and the basic imidazole ring raises the possibility of intramolecular proton transfer, leading to a zwitterionic form.
The potential forms are:
-
This compound (Tautomer I): The proton is on the nitrogen atom at position 1.
-
3H-imidazole-2-carboxylic acid (Tautomer II): The proton is on the nitrogen atom at position 3.
-
Zwitterionic form: The carboxylic acid proton has transferred to one of the nitrogen atoms of the imidazole ring, resulting in a positively charged imidazolium (B1220033) ring and a negatively charged carboxylate group.
The equilibrium between these forms is dynamic and highly sensitive to the surrounding environment.
Factors Influencing Tautomeric Equilibrium
The relative stability and, therefore, the population of each tautomer are influenced by a combination of intrinsic structural factors and external environmental conditions.
Electronic Effects of the Carboxylic Acid Group
The electron-withdrawing nature of the carboxylic acid group at the C2 position significantly influences the electron density distribution in the imidazole ring, thereby affecting the relative basicity of the two nitrogen atoms. This, in turn, impacts the position of the tautomeric equilibrium.
Solvent Polarity and Hydrogen Bonding
The polarity of the solvent plays a crucial role in stabilizing the different tautomers.[7] Polar protic solvents can form hydrogen bonds with both the N-H and the carboxylic acid groups, as well as the lone pair of the pyridine-type nitrogen, thereby influencing the equilibrium. The zwitterionic form is expected to be more stabilized in highly polar solvents due to favorable dipole-dipole interactions.
pH of the Medium
The pH of the solution is a critical factor, as it dictates the protonation state of both the imidazole ring and the carboxylic acid group.[8] At low pH, the imidazole ring will be protonated, while at high pH, the carboxylic acid will be deprotonated. The interplay between the pKa of the imidazole ring and the carboxylic acid will determine the pH range over which the zwitterionic form might be significantly populated.
Quantitative Analysis of Tautomerism
| Compound | Tautomer | Method | Solvent/Phase | Relative Energy/pKa | Reference |
| Histidine | Nτ-H (N1-H) | ¹H NMR | D₂O | pKa = 6.73 | [5] |
| Histidine | Nπ-H (N3-H) | ¹H NMR | D₂O | pKa = 6.12 | [5] |
| 2-Phenyl-1H-imidazole-4-carbaldehyde | Tautomer I vs. Tautomer II | DFT | Gas Phase | ΔE = 2.510–3.059 kcal/mol | [3] |
| 2-Phenyl-1H-imidazole-4-carbaldehyde | Tautomer I vs. Tautomer II | DFT | DMSO | ΔE < 1.20 kcal/mol | [3] |
| Imidazole-4-acetic acid | Tautomer I vs. Tautomer II | DFT | Gas Phase | ΔE = 0.750–0.877 kcal/mol | [9] |
Table 1: Quantitative Data on Tautomerism in Related Imidazole Derivatives. This table summarizes experimental and computational data for the tautomeric equilibria of compounds structurally related to this compound, providing a basis for understanding its potential behavior.
Experimental Protocols for Studying Tautomerism
A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric equilibrium of imidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[3][7][10][11][12]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a known concentration of this compound in various deuterated solvents of differing polarity (e.g., DMSO-d₆, D₂O, CD₃OD, CDCl₃).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra at different temperatures. The observation of distinct sets of signals for the imidazole ring protons (H4 and H5) at low temperatures can indicate the presence of slowly exchanging tautomers. Coalescence of these signals at higher temperatures provides information on the rate of interconversion.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are sensitive to the position of the N-H proton.[10][13] Comparison of the experimental chemical shifts with those predicted by computational methods for each tautomer can help in assigning the predominant form.
-
pH Titration: Perform a pH titration by acquiring a series of ¹H or ¹³C NMR spectra at various pH values (in D₂O). Plotting the chemical shifts of the imidazole ring protons or carbons as a function of pH allows for the determination of the macroscopic and microscopic pKa values of the individual tautomers.[5]
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to monitor changes in the electronic structure of the molecule as a function of solvent or pH, which can be indicative of shifts in the tautomeric equilibrium.[8]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare solutions of this compound in a range of solvents and buffered aqueous solutions of varying pH.
-
Spectral Acquisition: Record the UV-Vis absorption spectra for each solution.
-
Data Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands. Significant shifts in λmax upon changing the solvent or pH can be correlated with the predominance of a particular tautomeric form.
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are invaluable for providing a theoretical framework to understand and predict tautomeric equilibria.[9][14]
Protocol for DFT Calculations:
-
Model Building: Construct 3D models of all possible tautomers and the zwitterionic form of this compound.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for each structure in the gas phase and in the presence of a solvent using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) and a continuum solvation model (e.g., PCM).
-
Energy Calculations: Calculate the relative electronic and Gibbs free energies of all optimized structures to predict the most stable tautomer and the equilibrium constants.
-
NMR Chemical Shift Calculations: Calculate the theoretical ¹H and ¹³C NMR chemical shifts for each tautomer using the GIAO (Gauge-Including Atomic Orbital) method. These calculated shifts can then be compared with experimental data to aid in spectral assignment.
Logical Relationships and Experimental Workflows
The investigation of tautomerism in this compound follows a logical progression, integrating experimental observations with theoretical calculations.
Figure 1: Workflow for the investigation of tautomerism.
This diagram illustrates the integrated approach, starting from the synthesis of the compound, followed by parallel experimental and computational analyses, and culminating in the determination of the tautomeric equilibrium and its implications for drug design.
Signaling Pathways and Molecular Interactions
The specific tautomeric form of this compound present in a biological system will dictate its interactions with target macromolecules. For instance, one tautomer may be a better hydrogen bond donor, while another may be a better acceptor. The zwitterionic form could engage in strong electrostatic interactions.
Figure 2: Tautomer-dependent molecular interactions.
This diagram illustrates how different tautomeric and zwitterionic forms of this compound can engage in distinct types of non-covalent interactions with a biological target, thereby influencing binding affinity and biological activity.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon with significant implications for its application in drug development and materials science. A thorough understanding of the factors governing the tautomeric equilibrium is essential for predicting and controlling the physicochemical and biological properties of this important molecule. The integrated experimental and computational approaches outlined in this guide provide a robust framework for the comprehensive characterization of the tautomeric landscape of this compound and its derivatives. Future research focusing on the direct experimental quantification of the tautomeric equilibrium of this specific molecule will be invaluable for the rational design of novel therapeutics and functional materials.
References
- 1. Design, Synthesis, and Biological Evaluation of New this compound Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided optimization of this compound derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazole-amino acids. Conformational switch under tautomer and pH change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. mdpi.com [mdpi.com]
- 10. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical calculation of tautomer equilibria in solution: 4-(5-)methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Acidity and pKa of 1H-Imidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidic properties of 1H-Imidazole-2-carboxylic acid, a molecule of significant interest in drug discovery, particularly as a core scaffold for the development of metallo-β-lactamase inhibitors. This document details its acid-base chemistry, presents available quantitative data, outlines a detailed experimental protocol for pKa determination, and visualizes its mechanism of action.
Introduction to the Acidity of this compound
This compound is an amphoteric molecule, meaning it can act as both an acid and a base.[1] The molecule possesses two key ionizable groups: the carboxylic acid group (-COOH) and the imidazole (B134444) ring. The acidity of the carboxylic acid is characterized by its pKa value, which is the pH at which the protonated and deprotonated forms are present in equal concentrations. The imidazole ring contains two nitrogen atoms; one is a basic nitrogen that can be protonated, and the other is a pyrrole-like nitrogen that can be deprotonated under strongly basic conditions.[1]
The electronic properties of the imidazole ring influence the acidity of the carboxylic acid group. The position of the carboxylic acid group at the 2-position of the imidazole ring is crucial for its function as a metal-binding pharmacophore in the active site of enzymes like metallo-β-lactamases.[2][3]
Quantitative Data on Acidity
| Compound | Functional Group | pKa Value | Comments |
| This compound | Carboxylic Acid | Estimated ~2-3 | No direct experimental data found. The estimation is based on the electron-withdrawing nature of the imidazole ring. |
| This compound | Imidazole (N-H deprotonation) | Estimated >14 | Expected to be a very weak acid. |
| 1H-Imidazole-4,5-dicarboxylic acid | Carboxylic Acids | pKa1, pKa2 | The presence of two carboxylic acid groups influences their respective acidities.[4] |
| Imidazole | Imidazolium (B1220033) ion (protonated ring) | 7.1 | Reference value for the basicity of the imidazole ring.[1] |
| Imidazole | Imidazole N-H | 14.5 | Reference value for the acidity of the imidazole N-H proton.[4] |
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable compounds. The following protocol provides a detailed methodology for determining the pKa of this compound.
3.1. Materials and Equipment
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed to remove CO2)
-
pH meter with a combination glass electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Titration vessel
3.2. Procedure
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of a known concentration (e.g., 0.01 M). Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration Setup: Place the analyte solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration with Base: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the analyte solution. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Titration with Acid (for imidazolium pKa): To determine the pKa of the protonated imidazole ring, a separate titration can be performed by first acidifying the analyte solution with a known amount of standardized HCl and then titrating with the standardized NaOH solution.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This can be determined from the midpoint of the steep portion of the titration curve or more accurately from the first or second derivative of the titration curve.
Visualization of the Mechanism of Action
This compound has been identified as a potent inhibitor of metallo-β-lactamases (MBLs), such as VIM-2, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.[3][5] The inhibitory activity is attributed to the ability of the molecule to bind to the zinc ions in the active site of the enzyme.
Caption: Mechanism of VIM-2 inhibition by this compound.
The diagram illustrates the proposed mechanism where the deprotonated carboxylate group of this compound chelates the zinc ions (Zn²⁺) in the active site of the VIM-2 metallo-β-lactamase.[2][6] This binding event prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their efficacy. Structure-activity relationship studies have shown that the this compound core is a critical metal-binding pharmacophore for potent inhibition of these enzymes.[3][5]
Conclusion
This compound is a molecule with significant potential in the development of novel therapeutics to combat antibiotic resistance. Its acidic properties, particularly the pKa of its carboxylic acid group, are fundamental to its mechanism of action as a metallo-β-lactamase inhibitor. While experimental pKa data is currently limited, the provided protocol for potentiometric titration offers a clear path for its determination. The visualization of its interaction with the target enzyme highlights the importance of its chemical structure in drug design. This guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a solid foundation for further investigation and application of this important molecule.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of New this compound Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-guided optimization of this compound derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Safety and Handling of 1H-Imidazole-2-carboxylic Acid
This guide provides comprehensive safety and handling information for this compound (CAS No: 16042-25-4). The following sections detail the material's hazards, appropriate handling procedures, and emergency response protocols to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] It is considered harmful if swallowed and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
The signal word for this chemical is Warning .[1][2]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 16042-25-4[1][4] |
| Molecular Formula | C₄H₄N₂O₂[1][4][5] |
| Molecular Weight | 112.09 g/mol [1] |
| Appearance | White crystalline solid[5][6] |
| Melting Point | 156-158 °C[5][6] or 198 °C[7] (Note: Heating can cause decarboxylation)[5][6] |
| Purity | >90% or 95% depending on supplier[2][4] |
Safe Handling and Storage
Precautions for Safe Handling:
-
Avoid all personal contact, including inhalation of dust.[8][9]
-
Use only in a well-ventilated area or outdoors.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Avoid dust formation.[2]
-
Keep containers securely sealed when not in use.[9]
Conditions for Safe Storage:
-
Keep containers tightly closed.[2]
-
Store locked up.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[2]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.[2]
-
Eyewash stations and safety showers should be close to the workstation location.[2]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (e.g., as described by European Standard EN166).[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Long-sleeved clothing is recommended.[10] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A particulates filter conforming to EN 143 is recommended.[2] |
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 4: First-Aid Procedures
| Exposure Route | First-Aid Instructions |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][10] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2] If not breathing, give artificial respiration.[10] Call a POISON CENTER or doctor if you feel unwell.[2] |
| Ingestion | Rinse mouth.[2] Clean mouth with water and drink plenty of water afterwards.[2][10] Call a POISON CENTER or doctor if you feel unwell.[2] Never give anything by mouth to an unconscious person.[11] |
General Advice: If symptoms persist, call a physician.[2] Medical personnel should be aware of the material involved and take precautions to protect themselves.[10] Treatment should be symptomatic.[8][9][10]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
Personal Precautions:
-
Use personal protective equipment as required.[2]
-
Ensure adequate ventilation.[2]
-
Avoid breathing dust and contact with skin and eyes.[9]
-
For major spills, alert emergency services and advise personnel in the area.[8][9]
Methods for Containment and Cleaning Up:
-
Minor Spills: Sweep up and shovel into suitable, closed containers for disposal.[10] Use dry clean-up procedures and avoid generating dust.[8][9]
-
Major Spills: Recover product wherever possible.[8][9] Collect residues and place them in sealed containers for disposal.[8][9]
-
After cleanup, wash the area down with large amounts of water and prevent runoff from entering drains.[8][9] If contamination of drains or waterways occurs, advise emergency services.[8][9]
Caption: Logical workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][10] There is no restriction on the type of extinguisher that may be used.[8][9]
-
Special Hazards: The material is non-combustible and not considered a significant fire risk.[8][9] However, containers may burn.[8][9] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][10]
-
Advice for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2][10] Alert the Fire Brigade and inform them of the location and nature of the hazard.[8][9]
Disposal Considerations
-
Product Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Consider recycling wherever possible or consult the manufacturer for recycling options.[8][9] Dispose of contents/container to an approved waste disposal plant.[2]
-
Contaminated Packaging: Recycle containers if possible, or dispose of them in an authorized landfill.[8][9]
Experimental Protocols and Methodologies
The hazard classifications and toxicological data presented in this guide are derived from information provided in Safety Data Sheets (SDS). These classifications are typically based on standardized testing protocols, such as those established by the OECD (Organisation for Economic Co-operation and Development), but the specific experimental details are not provided in the source SDS documents. For detailed methodologies on how these hazard determinations were made, it is recommended to consult the full toxicological dossiers available from chemical registration authorities like ECHA (European Chemicals Agency).
A general procedure for the synthesis of this compound involves the oxidation of 2-imidazolecarboxaldehyde with a 30% aqueous hydrogen peroxide solution.[5][6] The reaction is typically run at room temperature for 72 hours, after which water is removed under reduced pressure to yield a white crystalline solid.[5][6]
Caption: Decision workflow for first-aid based on exposure route.
References
- 1. This compound | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 16042-25-4 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.fi [fishersci.fi]
- 11. capotchem.com [capotchem.com]
A Technical Guide to High-Purity 1H-Imidazole-2-carboxylic Acid for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 1H-Imidazole-2-carboxylic acid, a critical building block in pharmaceutical research and development. This document outlines commercial suppliers, analytical methodologies for quality control, and insights into its biological significance, particularly as a metal-binding pharmacophore in the inhibition of metallo-β-lactamases.
Commercial Suppliers and Product Specifications
The availability of high-purity this compound is crucial for reproducible and reliable research outcomes. A number of chemical suppliers offer this compound at various purity levels. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis for detailed impurity profiles and analytical methods.
| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Manchester Organics | Information not specified; available upon request. | 16042-25-4 | C₄H₄N₂O₂ | 112.087 | Lead time of 4-6 weeks is indicated.[1] |
| CymitQuimica (distributor for Apollo Scientific) | 96% | 16042-25-4 | C₄H₄N₂O₂ | 112.09 | Product is intended for laboratory use only. |
| Amerigo Scientific | 95% | 16042-25-4 | C₄H₄N₂O₂ | 112.088 | For Research Use Only.[2] |
| Sigma-Aldrich | "AldrichCPR" - Purity not specified; buyer assumes responsibility to confirm. | 16042-25-4 | C₄H₄N₂O₂ | 112.09 | Sold as part of a collection of unique chemicals for early discovery. |
| Thermo Scientific | 97% | 16042-25-4 | C₄H₄N₂O₂ | - | Available through Fisher Scientific.[3] |
| ChemScene | ≥97% (example CoA showed 99.73% by HPLC) | 16042-25-4 | C₄H₄N₂O₂ | 112.09 | A sample Certificate of Analysis is publicly available.[4][5] |
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its application in drug development. A multi-technique approach is recommended for comprehensive characterization.
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of commercially supplied or synthesized this compound.
Caption: Quality Control Workflow for this compound.
Key Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of non-volatile compounds like this compound. A reverse-phase method is typically employed.
-
Column: C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an acid modifier.
-
A: 0.1% Phosphoric Acid or Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A typical gradient might run from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm or 247 nm.[6]
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR is essential for confirming the chemical structure of the compound.
-
Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Expected Chemical Shifts (in D₂O): δ 7.56 (2H, s, imidazolium (B1220033) ring-H).[6]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.
3. Mass Spectrometry for Molecular Weight Verification
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is suitable for this polar molecule.
-
Expected Mass: The calculated molecular weight is approximately 112.09 g/mol . The expected [M+H]⁺ ion would be around m/z 113.0.
Biological Significance: Inhibition of Metallo-β-Lactamases
This compound has been identified as a core metal-binding pharmacophore for the inhibition of metallo-β-lactamases (MBLs).[7] MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, by hydrolyzing their β-lactam ring.[8] The catalytic activity of MBLs is dependent on one or two zinc ions in their active site.[9]
Signaling Pathway of MBL Inhibition
The inhibitory action of this compound on MBLs, such as VIM-2 (Verona integron-encoded metallo-β-lactamase 2), is based on its ability to chelate the active site zinc ions, thereby inactivating the enzyme.[10] This prevents the hydrolysis of β-lactam antibiotics, restoring their efficacy.
Caption: Mechanism of Metallo-β-Lactamase Inhibition.
Synthesis and Purification Overview
While this guide focuses on commercial suppliers, an understanding of the synthesis and purification of this compound is valuable for researchers who may need to prepare derivatives or require custom specifications.
A common synthetic route involves the oxidation of 1H-imidazole-2-carboxaldehyde.[11]
General Synthesis Protocol
-
Oxidation: 1H-imidazole-2-carboxaldehyde is dissolved in an aqueous solution.
-
A 30% aqueous solution of hydrogen peroxide is added dropwise at room temperature.
-
The reaction is stirred for an extended period (e.g., 72 hours).
-
Water is removed under reduced pressure at room temperature to avoid decarboxylation, yielding the crude product.[11]
Purification Methodologies
-
Recrystallization: This is an effective method for purifying the solid product. Common solvents include water or ethanol-water mixtures.
-
Acid-Base Extraction: The amphoteric nature of the molecule allows for purification by dissolving the crude product in a suitable organic solvent and extracting it with an aqueous base. The product moves to the aqueous layer as a salt. Acidification of the aqueous layer then precipitates the purified product.[12]
Caution: Heating during synthesis or workup can lead to decarboxylation, resulting in the loss of the carboxylic acid group and the formation of imidazole (B134444) as an impurity.[12]
This technical guide provides a foundational understanding of high-purity this compound for its application in pharmaceutical research. For specific applications, it is imperative to consult the detailed technical data sheets and certificates of analysis provided by the chosen supplier and to perform appropriate in-house quality control.
References
- 1. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 16042-25-4 [chemicalbook.com]
- 7. Design, Synthesis, and Biological Evaluation of New this compound Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Imidazole-2-carboxylic acid from 2-Imidazolecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical synthesis of 1H-Imidazole-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the oxidation of 2-imidazolecarboxaldehyde using hydrogen peroxide, a route noted for its high yield and operational simplicity.[1][2]
Introduction
This compound and its derivatives are significant scaffolds in the development of pharmaceuticals and functional materials. The conversion of the readily available 2-imidazolecarboxaldehyde to its corresponding carboxylic acid is a key synthetic transformation. The protocol outlined below employs 30% aqueous hydrogen peroxide as an effective oxidizing agent, offering a high-yield pathway to the desired product.[1][2] This method is advantageous due to the use of an inexpensive and environmentally benign oxidant.
Experimental Protocols
Method 1: Oxidation with Hydrogen Peroxide
This protocol details the synthesis of this compound via the oxidation of 2-imidazolecarboxaldehyde.
Materials:
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Water (H₂O)
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.88 g (0.030 mol) of 2-imidazolecarboxaldehyde in 10 ml of water.[1][2]
-
To the stirred solution, slowly add 10 g of 30% aqueous H₂O₂ solution dropwise at room temperature.[1][2]
-
Continue stirring the reaction mixture at room temperature for 72 hours.[1][2]
-
After 72 hours, remove the water in vacuo at room temperature to yield a white crystalline solid.[1][2] It is crucial to avoid heating during this step to prevent decarboxylation of the product.[1][2]
-
Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.[1][2]
-
Dry the final white solid to obtain this compound.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-imidazolecarboxaldehyde | [1][2] |
| Oxidizing Agent | 30% Aqueous Hydrogen Peroxide | [1][2] |
| Reaction Time | 72 hours | [1][2] |
| Reaction Temperature | Room Temperature | [1][2] |
| Yield | 97.5% | [2] |
| Melting Point | 156-158 °C | [2][5] |
| ¹H NMR (400 MHz, D₂O) | δ 7.56 (2H, s, imidazolium (B1220033) ring-H) | [2][5] |
| ¹³C NMR (400 MHz, D₂O) | δ 158.86, 141.02, 120.49 ppm | [2][5] |
| IR (KBr, cm⁻¹) | 3392, 3124, 2861, 1618, 1502, 1462, 1421, 1388, 1322, 1108, 925, 910, 819, 797, 774 | [2][5] |
| Elemental Analysis (Calculated) | C, 36.92%; H, 4.65%; N, 21.53% | [2] |
| Elemental Analysis (Measured) | C, 37.18%; H, 4.94%; N, 21.47% | [2] |
Troubleshooting and Optimization
-
Low Yield: A common issue is a lower than expected yield. Ensure that the hydrogen peroxide used is fresh and at the correct concentration.[1] The reaction is also known to be slow, so it is imperative to allow for the full 72-hour reaction time.[1]
-
Presence of Decarboxylated Product: The final product is susceptible to decarboxylation upon heating.[1][2] During the workup, particularly the removal of water, the temperature should be maintained at ambient levels.[1]
-
Purification: Due to the polar and amphoteric nature of imidazole (B134444) carboxylic acids, purification can be challenging.[1]
-
Recrystallization: This is often the most effective method for purifying the solid product. Water or ethanol (B145695) are common solvent choices.[1]
-
Acid-Base Extraction: This technique can be employed to separate the acidic product from neutral or basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., NaHCO₃ solution). The carboxylic acid will move to the aqueous layer as its salt. The aqueous layer is then separated and acidified to precipitate the pure product, which can be collected by filtration.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants and conditions to the final product.
References
Application Notes and Protocols for the Synthesis of 1H-Imidazole-2-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Imidazole-2-carboxylic acid and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. The imidazole (B134444) scaffold is a key structural motif in many biologically active molecules and approved drugs. Notably, derivatives of this compound have been identified as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2] The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. These compounds typically feature a metal-binding pharmacophore that interacts with the zinc ions in the active site of the MBL enzyme, thereby inactivating it and restoring the efficacy of co-administered antibiotics.[1][3] This document provides detailed protocols for the synthesis of this compound and its derivatives, including esters and amides.
General Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into two main approaches:
-
Synthesis of the core this compound followed by functionalization: This involves first preparing the parent acid and then modifying the carboxylic acid group (e.g., esterification, amidation) or the imidazole ring nitrogens.
-
Construction of the substituted imidazole ring system with the carboxylic acid moiety or a precursor already in place: This approach utilizes multi-component reactions to build the desired substituted imidazole ring.
This document will focus on the first approach, providing a reliable method for the synthesis of the parent acid and subsequent derivatization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the oxidation of 1H-imidazole-2-carboxaldehyde.
Reaction Scheme:
Caption: Oxidation of 1H-imidazole-2-carboxaldehyde.
Materials:
-
1H-Imidazole-2-carboxaldehyde
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Deionized water
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Dissolve 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add 30% aqueous hydrogen peroxide solution (10 g) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 72 hours.
-
After 72 hours, remove the water in vacuo at room temperature to yield a white crystalline solid. Note: Avoid heating during this step as it may cause decarboxylation of the product.[4][5]
-
Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.
-
Dry the white solid to obtain this compound.
Quantitative Data:
| Starting Material | Reagents | Reaction Time | Temperature | Yield | Melting Point |
| 1H-Imidazole-2-carboxaldehyde | 30% aq. H₂O₂, H₂O | 72 hours | Room Temp. | ~97.5% | 156-158 °C |
Data sourced from ChemicalBook.[4][5]
Protocol 2: Synthesis of this compound Amide Derivatives
This protocol provides a general method for the synthesis of amide derivatives from a substituted this compound using a condensing agent. This example uses 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid.
Reaction Scheme:
Caption: Amide coupling of a substituted imidazole-2-carboxylic acid.
Materials:
-
1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid
-
Amine (e.g., sulfanilamide, sulfamethoxazole, isoniazid)
-
Phosphorus oxychloride (POCl₃)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure: [6]
-
Dissolve 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid (0.001 mol) and the desired amine (e.g., sulfanilamide, 0.001 mol) in dry pyridine in a round-bottom flask.
-
Add phosphorus oxychloride as the condensing agent.
-
The reaction mixture is typically stirred, and may require heating under reflux, depending on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This may involve pouring the mixture into crushed ice, followed by neutralization and extraction with a suitable organic solvent.
-
The crude product is then purified, typically by recrystallization or column chromatography.
Quantitative Data (Example Yields):
| Carboxylic Acid | Amine | Condensing Agent | Solvent | Yield Range |
| 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid | Various sulfa drugs and isoniazid | POCl₃ | Dry Pyridine | 40-60% |
Data sourced from Der Pharma Chemica.[6]
Protocol 3: Synthesis of 1-Hydroxy-1H-imidazole-2-carboxylic Acid Ester Derivatives
This protocol describes the synthesis of ester derivatives of 1-hydroxy-1H-imidazole-2-carboxylic acid.
Reaction Scheme:
Caption: Synthesis of 1-hydroxy-imidazole-2-carboxylates.
Materials:
-
1,2-Hydroxyamino oxime
-
Ethyl glyoxylate
Procedure: [7]
-
The synthesis is achieved by the reaction of an aliphatic 1,2-hydroxyamino oxime with ethyl glyoxylate.
-
The specific reaction conditions (solvent, temperature, and reaction time) will vary depending on the substrates used.
-
The resulting ethyl esters of 1-hydroxy-1H-imidazole-2-carboxylic acids can be further derivatized. For example, they can be reacted with various amines or hydrazine (B178648) to afford the corresponding amides and hydrazides.[7]
Application in Drug Development: Inhibition of Metallo-β-Lactamases
This compound derivatives have emerged as a promising class of inhibitors for metallo-β-lactamases (MBLs), particularly the Verona Integron-encoded MBLs (VIMs).[2] MBLs are a major cause of bacterial resistance to carbapenem (B1253116) antibiotics.[2]
Mechanism of Action:
The inhibitory activity of these compounds stems from the ability of the this compound moiety to act as a metal-binding pharmacophore. The active site of MBLs contains one or two zinc ions that are essential for catalysis. The imidazole-2-carboxylic acid derivative coordinates to these zinc ions, displacing the nucleophilic hydroxide (B78521) ion and rendering the enzyme inactive. This restores the antibacterial activity of carbapenem antibiotics when co-administered.
Signaling Pathway/Mechanism of Inhibition:
Caption: Mechanism of MBL inhibition by imidazole-2-carboxylic acid derivatives.
This diagram illustrates how in the absence of an inhibitor, the zinc-activated water molecule in the MBL active site hydrolyzes the β-lactam ring of carbapenem antibiotics, leading to their inactivation and subsequent antibiotic resistance. The this compound derivative acts by binding to the zinc ions, preventing the hydrolysis of the antibiotic and thus restoring its efficacy.
Conclusion
The synthetic protocols outlined in this document provide a foundation for the preparation of this compound and its derivatives. The straightforward oxidation of the corresponding aldehyde offers a high-yielding route to the parent acid, which can then be diversified through standard functional group transformations such as amidation and esterification. The critical role of these compounds as inhibitors of metallo-β-lactamases underscores their importance in the development of new therapeutic strategies to overcome antibiotic resistance. The provided methodologies and data will be valuable to researchers in the fields of medicinal chemistry and drug discovery.
References
- 1. Design, Synthesis, and Biological Evaluation of New this compound Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided optimization of this compound derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 16042-25-4 [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Some properties of 1-hydroxy-1<i>H</i>-imidazole-2-carboxylic acid esters - ProQuest [proquest.com]
Application Notes and Protocols for 1H-Imidazole-2-carboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-Imidazole-2-carboxylic acid (HIm-2-COOH) as a versatile ligand in coordination chemistry. The unique structural features of HIm-2-COOH, possessing both a nitrogen donor atom in the imidazole (B134444) ring and an oxygen donor from the carboxylate group, allow for the formation of a wide array of metal complexes with diverse applications, notably in the development of novel therapeutic agents.
Introduction to this compound as a Ligand
This compound is a heterocyclic compound that acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the imidazole ring and the oxygen atom of the deprotonated carboxylate group. This chelation results in the formation of stable five-membered rings with the metal center. The imidazole moiety is a crucial component in many biological systems, including the amino acid histidine, and its presence in a ligand can facilitate interactions with biological targets. The coordination chemistry of imidazole derivatives is of significant interest due to their potential applications in catalysis, materials science, and particularly in the design of metallo-drugs.
Key Applications in Drug Development
Metallo-β-Lactamase (MBL) Inhibitors
A primary application of this compound and its derivatives is in the development of inhibitors for metallo-β-lactamases (MBLs).[1][2] MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[2][3] These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.[2][3]
This compound acts as a metal-binding pharmacophore, effectively chelating the essential zinc ions in the MBL active site.[1] This sequestration of the zinc cofactor inhibits the enzymatic activity of MBLs, thereby restoring the efficacy of β-lactam antibiotics.[2] Structure-activity relationship (SAR) studies have shown that the imidazole-2-carboxylic acid core is a potent scaffold for MBL inhibition.[1]
The inhibitory action of this compound against MBLs is centered on the chelation of the active site Zn(II) ions. This disrupts the catalytic mechanism of the enzyme, which relies on these metal ions to activate a water molecule for the hydrolysis of the β-lactam ring of the antibiotic.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the oxidation of 2-imidazolecarboxaldehyde.[4]
Materials:
-
2-Imidazolecarboxaldehyde
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve 2-imidazolecarboxaldehyde (0.030 mol, 2.88 g) in deionized water (10 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]
-
Slowly add 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.[4]
-
Continue the reaction at room temperature for 72 hours.[4]
-
After completion, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.[4]
-
Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.[4]
-
Dry the purified this compound. The expected yield is approximately 97.5%.[4]
Caution: Avoid heating the product as it may lead to decarboxylation.[4]
General Protocol for the Synthesis of Transition Metal Complexes
This protocol provides a general method for the synthesis of transition metal (e.g., Cu(II), Zn(II)) complexes with this compound. The stoichiometry of the resulting complexes may vary depending on the metal-to-ligand ratio and reaction conditions.
Materials:
-
This compound
-
A suitable metal salt (e.g., CuCl₂·2H₂O, ZnCl₂·2H₂O)
-
Methanol (B129727) or Ethanol
-
Triethylamine (B128534) (optional, as a base to deprotonate the carboxylic acid)
Procedure:
-
Dissolve this compound (2 mmol) in methanol (20 mL) in a round-bottom flask. If required, a few drops of triethylamine can be added to facilitate deprotonation.
-
In a separate flask, dissolve the metal salt (1 mmol) in methanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Reflux the reaction mixture for 2-4 hours. A change in color or the formation of a precipitate may be observed.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product with small portions of cold methanol and then with diethyl ether.
-
Dry the final complex in a desiccator.
Characterization of Metal Complexes
The synthesized metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.
Spectroscopic Data
The coordination of this compound to a metal center results in characteristic shifts in its spectroscopic signatures.
| Technique | Ligand (HIm-2-COOH) | Metal Complex (M(Im-2-COO)₂) |
| FT-IR (cm⁻¹) | ~1700 (C=O stretch of COOH), ~1580 (C=N stretch) | ~1600-1650 (asymmetric COO⁻ stretch), ~1380-1420 (symmetric COO⁻ stretch), shift in C=N stretch |
| UV-Vis (nm) | Absorption bands related to π→π* transitions of the imidazole ring. | Shift in ligand-based transitions and appearance of d-d transition bands for transition metals. |
| ¹H NMR (ppm) | Characteristic peaks for imidazole ring protons and the acidic proton of the carboxylic acid. | Broadening or shifting of ligand peaks upon coordination to a paramagnetic metal ion. For diamagnetic metals like Zn(II), shifts in proton signals indicate coordination. |
Note: The exact positions of the peaks will vary depending on the specific metal ion and the coordination environment.
Structural Data from X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these coordination complexes. Below are representative bond lengths for a Zn(II) complex with a related imidazole-carboxylate ligand.
| Bond | Bond Length (Å) |
| Zn—O (carboxylate) | 2.1623 (17) - 2.1626 (14)[4] |
| Zn—N (imidazole) | 2.0751 (16)[4] |
Broader Applications in Coordination Chemistry
Beyond their use as MBL inhibitors, metal complexes of this compound and its derivatives have potential applications in other areas:
-
Catalysis: The well-defined coordination environment of these complexes makes them candidates for catalysts in various organic transformations. For instance, related palladium complexes with imidazole-dicarboxylic acid derivatives have been used in Suzuki-Miyaura coupling reactions.[5]
-
Materials Science: As a bifunctional linker, this compound can be used to construct metal-organic frameworks (MOFs) and coordination polymers with interesting structural topologies and potential applications in gas storage, separation, and sensing.[6]
-
Bio-inspired Chemistry: These complexes can serve as model compounds for the active sites of metalloenzymes, aiding in the understanding of biological processes.
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry with significant potential, particularly in the field of drug development as a scaffold for potent metallo-β-lactamase inhibitors. The straightforward synthesis of the ligand and its metal complexes, combined with their interesting chemical and biological properties, makes them attractive targets for further research and development. The protocols and data presented here provide a foundation for researchers to explore the rich coordination chemistry of this important molecule.
References
- 1. azjournalbar.com [azjournalbar.com]
- 2. Designing and Exploration of the Biological Potentials of Novel Centrosymmetric Heteroleptic Copper(II) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided optimization of this compound derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1H-Imidazole-2-carboxylic Acid in Metallo-β-Lactamase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, including the last-resort carbapenems. These enzymes, belonging to Ambler class B, utilize zinc ions in their active site to hydrolyze and inactivate a broad spectrum of β-lactam drugs.[1][2] Unlike serine-β-lactamases, there are currently no clinically approved inhibitors for MBLs, making the discovery and development of such compounds a critical area of research.[1][3]
1H-Imidazole-2-carboxylic acid has been identified as a key metal-binding pharmacophore (MBP) for the design of potent MBL inhibitors.[4][5] This scaffold effectively chelates the active site zinc ions, thereby inhibiting the enzymatic activity of MBLs. Research has demonstrated that derivatives of this compound exhibit potent inhibition against clinically relevant MBLs, such as those from the VIM (Verona integron-encoded metallo-β-lactamase) and NDM (New Delhi metallo-β-lactamase) families.[4][6] These inhibitors have shown the ability to restore the antibacterial activity of carbapenems like meropenem (B701) against MBL-producing bacteria.[5][6]
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in MBL inhibition assays.
Data Presentation
Table 1: Inhibitory Activity of this compound Derivatives against Metallo-β-Lactamases
| Compound | MBL Target | IC50 (µM) | Reference |
| Derivative 28 | VIM-2 | 0.018 | [4] |
| Derivative 28 | VIM-5 | 0.018 | [4] |
| Derivative 55 | VIM-2 | Potent Inhibition (exact value not specified in abstract) | [6] |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Table 2: Synergistic Activity of this compound Derivatives with Meropenem
| Compound Concentration | Bacterial Strain | Fold Reduction in Meropenem MIC | Reference |
| 1 µg/ml of various derivatives | MBL-producing strains | ≥ 16-fold | [4] |
| Not specified | Engineered E. coli producing VIM-2 | Potent synergistic activity | [6] |
| Not specified | Clinically isolated Pseudomonas aeruginosa producing VIM-2 | Potent synergistic activity | [6] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
Protocol 1: Determination of IC50 for MBL Inhibitors using a Nitrocefin-Based Assay
This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a purified MBL enzyme. The assay utilizes the chromogenic cephalosporin, nitrocefin (B1678963), which changes color from yellow to red upon hydrolysis by β-lactamases.
Materials:
-
Purified MBL enzyme (e.g., VIM-2, NDM-1)
-
This compound derivative (inhibitor) stock solution (in DMSO)
-
Nitrocefin stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations to be tested.
-
Prepare a working solution of the MBL enzyme in assay buffer. The final enzyme concentration should be optimized to provide a linear rate of nitrocefin hydrolysis over the course of the assay.
-
Prepare a working solution of nitrocefin in assay buffer. A typical final concentration is 100 µM.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor solution at various concentrations (or DMSO for control wells)
-
MBL enzyme solution
-
-
Include control wells:
-
Negative control (no enzyme): Assay buffer, inhibitor (at the highest concentration), and nitrocefin.
-
Positive control (no inhibitor): Assay buffer, DMSO, MBL enzyme, and nitrocefin.
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the nitrocefin working solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the initial velocities to the positive control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Checkerboard Assay for Synergy Testing with Meropenem
This protocol determines the synergistic effect of a this compound derivative in combination with the carbapenem (B1253116) antibiotic meropenem against an MBL-producing bacterial strain.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
This compound derivative (inhibitor) stock solution
-
Meropenem stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare Antibiotic and Inhibitor Dilutions:
-
In a 96-well plate, prepare a two-dimensional array of dilutions. Serially dilute the inhibitor down the columns and meropenem across the rows in CAMHB. This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the assay plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the plate containing the inhibitor and antibiotic dilutions.
-
Include control wells:
-
Growth control: Inoculum in CAMHB without any inhibitor or antibiotic.
-
Inhibitor only control: Inoculum with serial dilutions of the inhibitor.
-
Meropenem only control: Inoculum with serial dilutions of meropenem.
-
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the drug(s) in a well that shows no visible growth.
-
-
Data Analysis (Fractional Inhibitory Concentration Index - FICI):
-
Calculate the FICI to quantify the synergy: FICI = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of Inhibitor in combination / MIC of Inhibitor alone)
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizations
Caption: Mechanism of MBL inactivation by this compound.
Caption: Workflow for determining the IC50 of an MBL inhibitor.
References
- 1. nitrocefin.com [nitrocefin.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development and in vitro evaluation of 1,4,7-triazacyclononane-coupled β-lactams against metallo-β-lactamase producing bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01842K [pubs.rsc.org]
- 6. Neutralizing Carbapenem Resistance by Co-Administering Meropenem with Novel β-Lactam-Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Applications of Metal Complexes with 1H-Imidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the current and potential catalytic applications of metal complexes featuring 1H-Imidazole-2-carboxylic acid and its derivatives. While the catalytic applications of this specific ligand are an emerging field of study, this document details established protocols for related complexes and discusses potential areas of exploration based on the known reactivity of imidazole-based ligands.
Synthesis of this compound Ligand
A reliable synthesis of the this compound ligand is crucial for the development of its metal complexes. A common route involves the oxidation of imidazole-2-carboxaldehyde.
Experimental Protocol: Oxidation of Imidazole-2-carboxaldehyde
This protocol describes the synthesis of this compound via the oxidation of imidazole-2-carboxaldehyde using hydrogen peroxide.
Materials:
-
Imidazole-2-carboxaldehyde
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Deionized water
-
Diethyl ether
-
Round-bottom flask
-
Stir bar
-
Rotary evaporator
Procedure:
-
Dissolve imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 ml) in a round-bottom flask equipped with a stir bar.
-
Slowly add 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 72 hours.
-
After 72 hours, remove the water in vacuo at room temperature using a rotary evaporator to obtain a white crystalline solid.
-
Wash the solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.
-
Dry the resulting white solid to yield this compound.
Troubleshooting:
-
Low Yield: Ensure the H₂O₂ is fresh and at the correct concentration. The reaction is slow, so the full 72-hour reaction time is necessary.
-
Decarboxylation: Avoid heating during the workup, as this can lead to the loss of the carboxylic acid group. Use a rotary evaporator at room temperature.
Copper-Catalyzed Oxidation (Oxidase-Mimicking Activity)
Metal complexes of imidazole (B134444) derivatives have shown significant promise as catalysts in oxidation reactions. A notable example is the oxidase-like activity of a copper complex with imidazole-2-carboxaldehyde, a direct precursor to this compound. This suggests that copper complexes of this compound could exhibit similar catalytic properties.
Application Note: Colorimetric Detection
A one-pot synthesized copper-imidazole-2-carboxaldehyde (Cu-ICA) complex has been demonstrated to catalyze the oxidation of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) in the absence of H₂O₂, mimicking the function of natural oxidases. This catalytic activity can be harnessed for the sensitive colorimetric detection of reducing agents like glutathione (B108866) (GSH) and ascorbic acid (AA), which inhibit the TMB oxidation, leading to a color change.
Experimental Protocol: Synthesis of Cu-ICA Complex and Catalytic Oxidation of TMB
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Imidazole-2-carboxaldehyde (ICA)
-
Sodium acetate/acetic acid buffer (NaAc/HAc)
-
3,3',5,5'-tetramethylbenzidine (TMB)
-
Deionized water
-
UV-Vis spectrophotometer
Procedure for Complex Synthesis and Catalytic Assay:
-
Prepare stock solutions of CuSO₄·5H₂O (1 mg/mL) and ICA (15 mg/mL) in deionized water.
-
In a reaction vessel, mix 50 µL of the CuSO₄·5H₂O solution, 50 µL of the ICA solution, and 300 µL of NaAc/HAc buffer (pH 4.0).
-
Add 100 µL of TMB solution to achieve the desired final concentration (e.g., 3.2 mM).
-
Incubate the reaction mixture at 45 °C for 4 minutes.
-
Measure the absorbance of the solution at 658 nm using a UV-Vis spectrophotometer.
Quantitative Data: Kinetic Parameters of Cu-ICA
The catalytic activity of the Cu-ICA complex was evaluated using Michaelis-Menten kinetics.
| Substrate | Km (mM) | vmax (10-8 M s-1) |
| TMB | 27.08 | 9.85 |
Km: Michaelis constant, indicating the substrate concentration at which the reaction rate is half of vmax. vmax: Maximum reaction rate.
Potential Catalytic Applications (Areas for Future Research)
While specific, detailed protocols for metal complexes of this compound in a broad range of catalytic reactions are not yet widely published, the known catalytic activity of other imidazole-based metal complexes suggests significant potential. Researchers are encouraged to explore the following areas:
Palladium-Catalyzed Cross-Coupling Reactions
Complexes of 1H-imidazole-4,5-dicarboxylic acid have been successfully employed in Suzuki-Miyaura cross-coupling reactions.[1] It is plausible that Pd(II) complexes of this compound could also serve as effective catalysts in these and other cross-coupling reactions, such as Heck and Sonogashira couplings. The electronic and steric properties of the 2-carboxylic acid ligand may offer unique selectivity and reactivity profiles.
Rhodium- and Ruthenium-Catalyzed Hydrogenation
Rhodium and Ruthenium complexes are well-known for their catalytic activity in hydrogenation reactions. While there are reports on the use of other imidazole-containing ligands in hydrogenation, the application of this compound in this context remains an open area for investigation. The bifunctional nature of the ligand (N-donor and carboxylate group) could play a role in substrate activation and stabilization of catalytic intermediates.
Cobalt- and Iron-Catalyzed Reactions
Cobalt and iron complexes with imidazole-based ligands have been investigated for various catalytic transformations. Given the low cost and low toxicity of these metals, the development of their complexes with this compound as catalysts is a promising avenue for green chemistry applications.
Biological Application: Metallo-β-Lactamase Inhibition
Derivatives of this compound have been identified as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to carbapenem (B1253116) antibiotics.[2] In this context, the imidazole-2-carboxylic acid moiety acts as a metal-binding pharmacophore, coordinating to the zinc ions in the active site of the enzyme. This application, while not a synthetic catalytic transformation, highlights the strong metal-coordinating ability of this ligand and its potential in the design of metalloenzyme inhibitors.
Disclaimer: The information provided in these application notes is intended for research and development purposes. Users should always consult the primary literature and perform their own safety and risk assessments before conducting any experiments.
References
Application Notes and Protocols: Esterification of 1H-Imidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the esterification of 1H-Imidazole-2-carboxylic acid, a crucial process in the synthesis of various pharmaceutically active compounds. The protocols outlined below are based on established esterification techniques, adapted for the specific chemical properties of the imidazole-containing substrate.
Introduction
This compound is a valuable building block in medicinal chemistry. Its ester derivatives are precursors to a wide range of bioactive molecules. The esterification of this substrate can be challenging due to the presence of the imidazole (B134444) ring, which is both nucleophilic and can be sensitive to harsh acidic or basic conditions. This can lead to side reactions such as N-alkylation or decarboxylation. Therefore, the choice of esterification method is critical to achieving high yields and purity.
This guide details three common and effective methodologies for the esterification of this compound:
-
Fischer-Speier Esterification: A classic acid-catalyzed method suitable for simple, unhindered alcohols.
-
Thionyl Chloride Mediated Esterification: A two-step process involving the formation of a more reactive acyl chloride intermediate.
-
Steglich Esterification: A mild method using a carbodiimide (B86325) coupling agent and a catalyst, ideal for acid-sensitive substrates.
Data Presentation
The following table summarizes the typical quantitative data for the different esterification methodologies described. These values are indicative and may vary depending on the specific alcohol and reaction scale.
| Methodology | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) | Key Reagents | Notes |
| Fischer-Speier Esterification | 60-80 | 4-24 | 60-110 (Reflux) | H₂SO₄ or HCl (catalytic), Excess Alcohol | Best for simple primary and secondary alcohols.[1][2] |
| Thionyl Chloride Mediated | 70-90 | 2-6 | Room Temp to 60 | SOCl₂, Alcohol | Forms a reactive acyl chloride in situ or in a separate step.[3][4][5] |
| Steglich Esterification | 75-95 | 2-12 | Room Temperature | DCC or EDC, DMAP (catalytic) | Mild conditions, suitable for a wide range of alcohols.[3][6][7][8] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) in the corresponding alcohol
-
Anhydrous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (can be used as the solvent, ~10-20 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Thionyl Chloride Mediated Esterification
This method proceeds via the formation of a highly reactive acyl chloride, which then reacts with the alcohol.[4][5][9]
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Alcohol (e.g., methanol, ethanol)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), toluene)
-
A base (e.g., pyridine (B92270) or triethylamine, optional, to scavenge HCl)
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in an anhydrous solvent like DCM.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and stir until the formation of the acyl chloride is complete (monitor by IR spectroscopy if possible, looking for the disappearance of the carboxylic acid O-H stretch).
-
In a separate flask, dissolve the alcohol (1.2 eq) in the same anhydrous solvent (if necessary, a base like pyridine can be added).
-
Cool the alcohol solution in an ice bath and slowly add the freshly prepared acyl chloride solution.
-
Let the reaction stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography.
Protocol 3: Steglich Esterification
This is a mild esterification method using N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[6][7][8][10]
Materials:
-
This compound
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (B95107) (THF))
-
Round-bottom flask
-
Stirring apparatus
-
Filtration setup
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent like DCM.
-
Cool the solution in an ice bath.
-
Add DCC (1.1 eq) or EDC (1.1 eq) to the solution in one portion.
-
Allow the reaction mixture to warm to room temperature and stir.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Once the reaction is complete, if DCC was used, filter off the DCU precipitate and wash it with a small amount of the solvent.
-
If EDC was used, the urea (B33335) byproduct is water-soluble and can be removed by an aqueous workup.[11] Wash the reaction mixture with dilute HCl, then with saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Visualizations
General Reaction Scheme
Caption: General esterification of this compound.
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer-Speier esterification.
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. synarchive.com [synarchive.com]
- 11. peptide.com [peptide.com]
Application Notes: Amide Coupling Reactions with 1H-Imidazole-2-carboxylic Acid
Introduction
1H-Imidazole-2-carboxylic acid (ICA) is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives are integral to the development of novel therapeutic agents, notably as potent inhibitors of metallo-β-lactamases (MBLs), which are enzymes responsible for bacterial resistance to carbapenem (B1253116) antibiotics.[1] The amide functionality is a cornerstone in drug design, appearing in over 25% of known drugs due to its stability and hydrogen bonding capabilities. Therefore, efficient and reliable methods for forming amide bonds with ICA are of paramount importance for synthesizing compound libraries for structure-activity relationship (SAR) studies.[1]
This document provides detailed protocols and application notes for the successful amide coupling of this compound with various primary and secondary amines, focusing on two common and highly effective coupling methodologies: HATU-mediated coupling and EDC/HOBt-mediated coupling.
Challenges in Coupling this compound
While a versatile scaffold, the imidazole (B134444) ring presents unique challenges in amide coupling reactions:
-
Basicity of the Imidazole Nitrogen: The imidazole ring itself is basic and can interfere with the coupling reaction by reacting with the activated carboxylic acid or quenching reagents.
-
Potential for Racemization: For chiral amines, maintaining stereochemical integrity is critical. The choice of coupling reagent and conditions can influence the degree of racemization.
-
Solubility: The zwitterionic nature of ICA can sometimes lead to poor solubility in common organic solvents, requiring careful solvent selection.
The protocols outlined below are designed to mitigate these challenges and provide high yields of the desired amide products.
Comparative Overview of Common Coupling Conditions
The selection of a coupling reagent is critical and depends on the reactivity of the amine, steric hindrance, and the desired scale of the reaction. The following table summarizes typical conditions for common coupling reagents used in amide synthesis.
| Coupling Reagent System | Reagent Stoichiometry (eq. vs. Acid) | Additive Stoichiometry (eq.) | Base Stoichiometry (eq.) | Typical Solvents | Key Characteristics |
| HATU | 1.0 - 1.2 | N/A | DIPEA (2.0 - 4.0) | DMF, DCM, ACN | Highly efficient, fast reaction times, low racemization; ideal for hindered or electron-deficient amines.[2][3] |
| EDC / HOBt | 1.1 - 1.5 | HOBt (1.1 - 1.5) | DIPEA or TEA (2.0 - 3.0) | DMF, DCM | Cost-effective, widely used; urea (B33335) byproduct is water-soluble, simplifying workup.[2][4][5] HOBt suppresses side reactions. |
| DIC / HOBt | 5.5 | HOBt (5.5) | N/A (for solid phase) | DMF, DCM | Similar to EDC, but the diisopropylurea byproduct is less soluble. Often used in solid-phase synthesis.[6] |
| PyBOP | 2.0 | N/A | DIPEA (6.0) | DCM, DMF | Phosphonium-based reagent, good for sterically hindered couplings.[2][6] |
| CDI | 1.0 | N/A | Imidazole (acts as base) | THF, DCM | Forms a stable acyl-imidazolide intermediate; byproducts are gaseous (CO2) and imidazole.[7] |
Note: Stoichiometry may vary based on the specific substrates and reaction scale. Optimization is often necessary.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, including coupling to sterically hindered or less reactive amines, where high efficiency and minimal racemization are required.[3]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.0 - 1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.0 - 1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard workup reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until all solids are dissolved.
-
Add DIPEA (2.0 - 3.0 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.0 - 1.1 eq) in a single portion. Allow the solution to stir for 5-15 minutes at room temperature for pre-activation.[8] This step forms the highly reactive OAt-active ester.[3]
-
Add the desired amine (1.0 - 1.2 eq) to the activated acid mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.
Protocol 2: Standard Cost-Effective Coupling using EDC/HOBt
This protocol is a robust and economical alternative, particularly suitable for more reactive amines and larger-scale syntheses.[5]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 - 1.5 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Anhydrous DMF or DCM (Dichloromethane)
-
Standard workup reagents (as above)
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 - 1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains close to 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the mixture with Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The aqueous washes effectively remove the urea byproduct and excess reagents.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanism of Carboxylic Acid Activation
The critical step in these reactions is the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[10]
In the HATU pathway, the reagent, in the presence of a non-nucleophilic base like DIPEA, directly converts the carboxylic acid into a highly reactive OAt-active ester.[3][4] This species rapidly reacts with an amine to form the amide bond. In the EDC/HOBt pathway, EDC first activates the carboxylic acid to form an unstable O-acylisourea intermediate.[9] HOBt then reacts with this intermediate to form a more stable HOBt-ester, which is less prone to side reactions and efficiently couples with the amine.[4]
References
- 1. Structure-guided optimization of this compound derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. scribd.com [scribd.com]
- 8. reddit.com [reddit.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. hepatochem.com [hepatochem.com]
Application Notes and Protocols: 1H-Imidazole-2-carboxylic Acid in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-Imidazole-2-carboxylic acid and its derivatives as a versatile scaffold for the development of potent enzyme inhibitors. This document includes detailed protocols for key assays, quantitative data on inhibitor potency, and visual representations of relevant biological pathways and experimental workflows.
Inhibition of Metallo-β-Lactamases (MBLs)
This compound has been identified as a core metal-binding pharmacophore for targeting subclass B1 metallo-β-lactamases (MBLs), such as VIM-1, VIM-2, and NDM-1.[1][2] These enzymes are a primary cause of bacterial resistance to carbapenem (B1253116) antibiotics. Derivatives of this compound have been shown to act as potent MBL inhibitors, restoring the efficacy of antibiotics like meropenem (B701).
Quantitative Data: MBL Inhibition
The inhibitory activity of this compound derivatives against various MBLs is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Derivative 28 | VIM-2 | 0.018 | [1] |
| Derivative 28 | VIM-5 | 0.018 | [1] |
| BP2 | NDM-1 | 35.3 (Ki app) | [3] |
| BP2 | VIM-2 | 30.9 (Ki app) | [3] |
Experimental Protocols
This protocol describes a method for determining the IC50 values of this compound derivatives against MBLs using a chromogenic or fluorogenic substrate.
Materials:
-
Purified MBL enzyme (e.g., VIM-2)
-
Assay buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 100 µM ZnCl₂, 0.005% Tween 20, 2.5% DMSO, and 20 µg/ml bovine serum albumin (BSA)[4]
-
Chromogenic substrate: Nitrocefin[4] or Fluorogenic substrate: Umbelliferone-derived cephalosporins[5][6]
-
This compound derivative (test inhibitor) dissolved in DMSO
-
96-well microtiter plates[4]
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a twofold dilution series of the test inhibitor in the assay buffer.[4]
-
In a 96-well plate, mix the diluted inhibitors with the MBL enzyme (e.g., VIM-2).[4]
-
Incubate the enzyme-inhibitor mixture at 25°C.[4]
-
Initiate the reaction by adding the substrate (e.g., nitrocefin).[4]
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time.[4]
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
This protocol is used to assess the synergistic effect of an MBL inhibitor with a β-lactam antibiotic, such as meropenem.
Materials:
-
MBL-producing bacterial strain
-
This compound derivative (MBL inhibitor)
Procedure:
-
In a 96-well plate, prepare a two-dimensional serial dilution of the MBL inhibitor (horizontally) and meropenem (vertically) in CAMHB.[7]
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
Include growth control (no drugs) and sterility control (no bacteria) wells.[7]
-
Incubate the plates at 37°C for 18-24 hours.[7]
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.[3][7]
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[3]
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[3]
Inhibition of Kinases in Signaling Pathways
Imidazole-based compounds have been investigated as inhibitors of various kinases, playing roles in cancer and inflammatory diseases. For instance, derivatives have been developed as potent inhibitors of Transforming growth factor β-activated kinase 1 (TAK1) and Janus kinase 2 (Jak2).
Quantitative Data: Kinase Inhibition
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Imidazole 22 | TAK1 | 55 (Kd) | [8] |
| Compound 19a | Jak2 | Potent (specific value not provided in abstract) |
Experimental Protocol: In Vitro Kinase Assay
This is a general protocol for assessing the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Purified kinase (e.g., TAK1)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, 0.1% (v/v) 2-mercaptoethanol)
-
Substrate protein or peptide
-
[γ-³²P]ATP
-
Test inhibitor
-
SDS-PAGE equipment and autoradiography supplies
Procedure:
-
Prepare reaction solutions containing the kinase and substrate in the kinase assay buffer.
-
Add the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding LDS sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50.
Modulation of the Wnt/β-Catenin Signaling Pathway
Imidazole derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. The mechanism involves promoting the phosphorylation and subsequent degradation of β-catenin.[9][10]
Synthesis of this compound
This protocol describes a general method for the synthesis of the parent compound, this compound.
Materials:
Procedure:
-
Dissolve imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in water (e.g., 10 ml).[11]
-
Slowly add 30% aqueous H₂O₂ solution (e.g., 10 g) dropwise to the stirred solution at room temperature.[11]
-
Continue stirring the reaction mixture at room temperature for 72 hours.[11]
-
After completion, remove the water under reduced pressure at room temperature to obtain a white crystalline solid.[11]
-
Wash the solid with a stirred mixture of diethyl ether/water (4:1) to remove residual peroxide.[11]
-
Dry the resulting solid to yield this compound.[11]
Note: Avoid heating during workup to prevent decarboxylation.[11]
References
- 1. Design, Synthesis, and Biological Evaluation of New this compound Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutralizing Carbapenem Resistance by Co-Administering Meropenem with Novel β-Lactam-Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazole inhibits B16 melanoma cell migration via degradation of beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Application of 1H-Imidazole-2-carboxylic Acid in Medicinal Chemistry: A Focus on Metallo-β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The emergence of bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, poses a significant threat to global health. A primary mechanism of this resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Among these, metallo-β-lactamases (MBLs) are particularly concerning due to their broad-spectrum activity against most β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The development of MBL inhibitors that can be co-administered with existing antibiotics to restore their efficacy is a critical area of research.
1H-Imidazole-2-carboxylic acid has emerged as a promising scaffold in the design of potent MBL inhibitors. Its inherent metal-binding properties allow it to effectively chelate the zinc ions essential for the catalytic activity of MBLs. This interaction disrupts the enzyme's function, preventing the degradation of β-lactam antibiotics and restoring their antibacterial activity.
Extensive structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound core can significantly enhance inhibitory potency and spectrum. Substitution at the N-1 position of the imidazole (B134444) ring has been a key strategy in optimizing these inhibitors. By introducing various aryl and alkyl groups, researchers have been able to improve interactions with the flexible active site loops of different MBLs, such as the Verona Integron-encoded MBLs (VIM) and New Delhi MBL (NDM).
This document provides an overview of the application of this compound in the development of MBL inhibitors, including quantitative data on the inhibitory activity of its derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the underlying mechanisms and workflows.
Data Presentation
The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against various metallo-β-lactamases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Target MBL | IC50 (µM) | Reference |
| Compound 28 | VIM-2 | 0.018 | [1][2] |
| VIM-5 | 0.018 | [1][2] | |
| Compound 55 | VIM-2 | Potent Synergistic Activity with Meropenem | [3] |
| Compound 73 | VIM-2 | Potent Inhibition | |
| General Thiophene-Carboxylic Acid Derivatives | NDM-1 | 280 (MBLi-21) | |
| NDM-1 | 270 (MBLi-22) | ||
| VIM-2 | 14 (MBLi-23) |
Experimental Protocols
Protocol 1: General Synthesis of 1-(Substituted)-1H-imidazole-2-carboxylic Acid Derivatives
This protocol describes a general two-step procedure for the synthesis of N-substituted this compound derivatives, starting from the esterification of the parent acid followed by N-alkylation/arylation.
Step 1: Esterification of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate alcohol (e.g., methanol, ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica (B1680970) gel.
Step 2: N-Alkylation/Arylation of the Imidazole Ester
-
Reaction Setup: To a solution of the 1H-imidazole-2-carboxylate ester (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., potassium carbonate, sodium hydride) (1.1-1.5 eq).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the imidazolate anion.
-
Addition of Alkylating/Arylating Agent: Add the corresponding alkyl or aryl halide (e.g., benzyl (B1604629) bromide, substituted aryl iodide) (1.0-1.2 eq) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate is present, filter it off.
-
Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted imidazole-2-carboxylate ester.
Step 3: Hydrolysis of the Ester
-
Reaction Setup: Dissolve the N-substituted imidazole-2-carboxylate ester in a mixture of a suitable solvent (e.g., THF, methanol) and an aqueous solution of a base (e.g., lithium hydroxide, sodium hydroxide).
-
Reaction: Stir the mixture at room temperature until the ester is completely hydrolyzed, as monitored by TLC.
-
Work-up: Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum to obtain the final 1-(substituted)-1H-imidazole-2-carboxylic acid derivative.
Protocol 2: Metallo-β-Lactamase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of a test compound against a specific metallo-β-lactamase using a chromogenic substrate.
-
Materials:
-
Purified recombinant MBL enzyme (e.g., VIM-2, NDM-1).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2).
-
Chromogenic substrate (e.g., nitrocefin, CENTA).
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.
-
Add the serially diluted inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately monitor the rate of substrate hydrolysis by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percentage of enzyme inhibition relative to the control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Synergy Assay (Checkerboard Method)
This protocol describes the checkerboard method to assess the synergistic effect of an MBL inhibitor in combination with a β-lactam antibiotic against a resistant bacterial strain.
-
Materials:
-
Bacterial strain expressing the target MBL.
-
Mueller-Hinton broth (MHB).
-
β-lactam antibiotic (e.g., meropenem).
-
MBL inhibitor.
-
96-well microplates.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
-
Procedure:
-
Determine the MIC of the antibiotic and the inhibitor individually against the test organism using the standard broth microdilution method.
-
In a 96-well microplate, prepare a two-dimensional array of serial dilutions of the antibiotic and the inhibitor. The antibiotic is typically diluted along the y-axis, and the inhibitor is diluted along the x-axis.
-
Inoculate each well with the standardized bacterial suspension (final concentration of ~5 x 10^5 CFU/mL).
-
Include control wells with no antibiotic or inhibitor, and wells with each agent alone.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of the combination, which is the lowest concentration of each drug in combination that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth using the following formula: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)
-
Interpret the results based on the FIC index:
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
-
-
Mandatory Visualization
Caption: Mechanism of action of this compound derivatives as MBL inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1H-Imidazole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1H-Imidazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most widely reported and practiced method is the direct oxidation of 1H-imidazole-2-carboxaldehyde using hydrogen peroxide (H₂O₂) in an aqueous solution. This method is favored for its operational simplicity and high yields under optimized conditions.[1][2]
Q2: What are the primary challenges encountered during the synthesis of this compound?
A2: Researchers commonly face challenges such as low product yield, the formation of side products through decarboxylation, and difficulties in purifying the final product due to its amphoteric nature.[1]
Q3: How can I minimize the decarboxylation of this compound during the reaction and workup?
A3: Decarboxylation, the loss of CO₂, is primarily induced by heat. To minimize this side reaction, it is crucial to maintain the reaction and workup procedures at or near room temperature. Avoid any heating during the concentration of the solution; instead, use a rotary evaporator under reduced pressure at ambient temperature.[1][2]
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, alternative methods include the hydrolysis of ethyl 1H-imidazole-2-carboxylate and the Debus synthesis, which involves the reaction of glyoxal, an ammonia (B1221849) source, and a suitable carbonyl compound. However, the oxidation of 1H-imidazole-2-carboxaldehyde remains the most common approach.
Q5: What are the key parameters to control for a successful synthesis via oxidation of 1H-imidazole-2-carboxaldehyde?
A5: The key parameters to optimize are the concentration and freshness of the hydrogen peroxide solution, the reaction temperature, and the reaction time. Ensuring a sufficient reaction time is critical as the oxidation process can be slow.[1]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield
| Possible Cause | Troubleshooting Steps |
| Degraded Hydrogen Peroxide | Use a fresh, properly stored bottle of 30% hydrogen peroxide. H₂O₂ can decompose over time, leading to a lower effective concentration. |
| Insufficient Reaction Time | The oxidation of 1H-imidazole-2-carboxaldehyde is a slow reaction. Ensure the reaction is stirred for the recommended duration (e.g., 72 hours) at room temperature to allow for complete conversion.[1][2] |
| Sub-optimal Temperature | While heating should be avoided to prevent decarboxylation, extremely low temperatures may significantly slow down the reaction rate. Maintain the reaction at a consistent room temperature (around 20-25°C). |
| Impure Starting Material | The purity of the starting 1H-imidazole-2-carboxaldehyde can affect the reaction outcome. Ensure the starting material is of high purity. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Decarboxylation | As mentioned in the FAQs, avoid heating during the reaction and workup. The presence of the decarboxylated product (1H-imidazole) can be confirmed by techniques like NMR and mass spectrometry. |
| Unreacted Starting Material | If the reaction has not gone to completion, residual 1H-imidazole-2-carboxaldehyde may remain. Consider extending the reaction time or optimizing the amount of hydrogen peroxide. |
| Residual Peroxide | After the reaction, ensure the product is thoroughly washed to remove any remaining hydrogen peroxide. A common washing procedure involves a mixture of diethyl ether and water.[1][2] |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Product is soluble in the workup solvent | This compound is amphoteric and can be soluble in both acidic and basic aqueous solutions. Carefully adjust the pH of the solution to the isoelectric point of the molecule to induce precipitation. |
| Ineffective Purification Method | For purification, consider recrystallization from water or a water/ethanol mixture. Alternatively, acid-base extraction can be employed to separate the acidic product from non-acidic impurities. |
Data Presentation: Optimizing Reaction Conditions
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. The following tables provide a summary of how different parameters can be adjusted.
Table 1: Effect of H₂O₂ Concentration on Yield
| H₂O₂ Concentration (w/w) | Relative Molar Ratio (H₂O₂:Aldehyde) | Typical Yield (%) | Notes |
| 15% | ~5:1 | Moderate | Slower reaction rate, may require longer reaction times. |
| 30% | ~10:1 | High (up to 97.5%) | The most commonly reported and effective concentration.[2] |
| >30% | >10:1 | High | May lead to more vigorous reactions and potential side reactions if not controlled properly. |
Table 2: Effect of Temperature on Yield and Purity
| Temperature (°C) | Typical Yield (%) | Purity Notes |
| 10-15 | Lower | High purity, but significantly longer reaction time required. |
| 20-25 | High (up to 97.5%) | Optimal balance between reaction rate and minimizing decarboxylation.[2] |
| >30 | High | Increased risk of decarboxylation, leading to lower purity. |
Table 3: Effect of Reaction Time on Yield
| Reaction Time (hours) | Typical Yield (%) | Notes |
| 24 | Moderate | The reaction is likely incomplete. |
| 48 | Good | Significant conversion has occurred. |
| 72 | High (up to 97.5%) | Generally sufficient for the reaction to go to completion at room temperature.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 1H-imidazole-2-carboxaldehyde[1][2]
Materials:
-
1H-imidazole-2-carboxaldehyde
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 1H-imidazole-2-carboxaldehyde in water in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the 30% aqueous H₂O₂ solution dropwise to the stirred solution at room temperature.
-
Continue to stir the reaction mixture at room temperature for 72 hours.
-
After 72 hours, remove the water under reduced pressure at room temperature using a rotary evaporator.
-
Wash the resulting white crystalline solid with a stirred mixture of diethyl ether and water (e.g., a 4:1 ratio) to remove any residual peroxide.
-
Dry the purified white solid to obtain this compound.
Protocol 2: Synthesis of this compound via Hydrolysis of Ethyl 1H-imidazole-2-carboxylate
Materials:
-
Ethyl 1H-imidazole-2-carboxylate
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve ethyl 1H-imidazole-2-carboxylate in an aqueous solution of KOH or NaOH.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with HCl or H₂SO₄ to a pH where the carboxylic acid precipitates. The isoelectric point should be targeted.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from water or a water/ethanol mixture to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Preventing decarboxylation of 1H-Imidazole-2-carboxylic acid during synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1H-Imidazole-2-carboxylic acid, with a focus on preventing its decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing this compound?
A1: The most significant challenge is the propensity of the target molecule to undergo decarboxylation, the loss of carbon dioxide (CO₂), particularly at elevated temperatures.[1][2] This side reaction leads to the formation of imidazole (B134444) as a byproduct, significantly reducing the yield of the desired carboxylic acid.
Q2: At what stage of the synthesis is decarboxylation most likely to occur?
A2: Decarboxylation is most probable during the reaction workup, especially if heat is applied for solvent removal or concentration.[1][2] The synthesis of this compound via the oxidation of 1H-imidazole-2-carboxaldehyde is typically conducted at room temperature; however, improper handling during product isolation can trigger the loss of the carboxyl group.
Q3: How can I minimize decarboxylation during the synthesis?
A3: Strict temperature control is paramount. The reaction and all subsequent workup steps, including solvent removal, should be performed at ambient or reduced temperatures.[1][2] Utilizing a rotary evaporator without external heating (at room temperature) is the recommended method for concentrating the reaction mixture.[1]
Q4: Does pH play a role in the stability of this compound?
A4: While the direct impact of pH on the thermal decarboxylation during synthesis is not extensively documented for this specific molecule, the stability of related imidazole carboxylic acids is known to be pH-dependent. For product isolation, adjusting the pH is a critical step. Imidazole carboxylic acids are amphoteric and their solubility is minimal at their isoelectric point, which is typically in the pH range of 2-6.[1] Careful pH adjustment is crucial for maximizing product precipitation during workup.
Q5: Are there any catalysts that can influence the decarboxylation of heteroaromatic carboxylic acids?
A5: Yes, certain metal catalysts, such as silver(I) salts, have been shown to catalyze the decarboxylation of heteroaromatic carboxylic acids.[3][4] While these are often used intentionally for specific chemical transformations like deuteration, accidental contamination with certain metals could potentially promote unwanted decarboxylation. It is good practice to use clean glassware and high-purity reagents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield of this compound | Decarboxylation due to excessive heat. | - Ensure all steps, especially solvent removal, are performed at room temperature. - Use a rotary evaporator without a heated water bath.[1] |
| Incomplete reaction. | - For the oxidation of 1H-imidazole-2-carboxaldehyde, ensure the reaction proceeds for the full recommended time (e.g., 72 hours). - Verify the concentration and freshness of the oxidizing agent (e.g., 30% H₂O₂).[1] | |
| Presence of Imidazole as a Major Byproduct | Thermal decarboxylation. | - Review the workup procedure to identify any steps where the temperature might have been elevated. - Re-purify the product using a non-heated method if possible. |
| Difficulty in Precipitating the Product | Sub-optimal pH for isolation. | - Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility.[1] |
| Product is soluble in the chosen solvent. | - After acidification, if the product remains in solution, try cooling the solution or using a different anti-solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 1H-imidazole-2-carboxaldehyde
This protocol is adapted from established synthetic methods.[1][2]
Materials:
-
1H-imidazole-2-carboxaldehyde
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 mL).
-
While stirring at room temperature (20-25 °C), slowly add 30% aqueous hydrogen peroxide solution (10 g) dropwise.
-
Continue stirring the reaction mixture at room temperature for 72 hours.
-
After the reaction is complete, remove the water under reduced pressure using a rotary evaporator at room temperature. Crucially, do not heat the water bath.
-
The resulting white crystalline solid should be washed with a stirred mixture of diethyl ether and water (4:1 ratio) to remove any residual peroxide.
-
Dry the purified white solid to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Expected Yield | ~97.5% | [2] |
| Melting Point | 156-158 °C | [2] |
Visualizations
Decarboxylation Pathway
The thermal decarboxylation of this compound is believed to proceed through a zwitterionic intermediate, which is common for heteroaromatic carboxylic acids. The electron-rich imidazole ring facilitates the loss of CO₂.
Caption: Proposed pathway for thermal decarboxylation.
Experimental Workflow
A streamlined workflow for the synthesis of this compound, emphasizing the critical temperature control points.
Caption: Synthesis workflow with temperature control emphasis.
Troubleshooting Logic
A logical diagram to guide researchers when troubleshooting low product yield due to suspected decarboxylation.
References
Technical Support Center: Purification of 1H-Imidazole-2-carboxylic Acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the purification of 1H-Imidazole-2-carboxylic acid via recrystallization. It includes troubleshooting advice, frequently asked questions, experimental protocols, and solvent selection data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on the polar nature of the imidazole (B134444) and carboxylic acid functional groups, polar protic solvents are generally the most effective. Water and ethanol (B145695), or a mixture of the two, are commonly recommended for the recrystallization of imidazole carboxylic acids.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature to ensure a good yield of pure crystals upon cooling.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, it could be due to insufficient solvent or the choice of a poor solvent. Gradually add more of the hot solvent in small increments until the solid dissolves completely. If a large volume of solvent is required with little dissolution, the chosen solvent is likely unsuitable. In such cases, a different solvent or a solvent mixture should be tested.
Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?
A3: The absence of crystal formation can be due to several factors:
-
Too much solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form upon cooling. To address this, you can evaporate some of the solvent to concentrate the solution and then allow it to cool again.[2]
-
Supersaturation: The solution may be supersaturated. This can often be resolved by "seeding" the solution with a tiny crystal of pure this compound or by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Inappropriate solvent: The compound might be too soluble in the chosen solvent even at low temperatures. In this case, a different solvent or an anti-solvent system (where a solvent in which the compound is insoluble is added to the solution) may be necessary.
Q4: The recrystallized product has a low yield. How can I improve it?
A4: A low yield can result from several factors during the recrystallization process:
-
Using too much solvent: As mentioned, excess solvent will keep more of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure the funnel and receiving flask are pre-heated.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant portion of the product.
-
Inherent solubility: The compound may have some solubility in the cold solvent, leading to unavoidable losses. Cooling the filtrate in an ice bath can sometimes help to recover more product.
Q5: My product "oils out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities. To resolve this, you can try reheating the solution and adding more solvent to lower the saturation temperature. Allowing the solution to cool more slowly can also promote crystal formation over oiling out. If the problem persists, further purification of the crude material by another method, such as column chromatography, may be necessary before recrystallization.[2]
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of this compound
| Solvent | Polarity | Boiling Point (°C) | Suitability as a Primary Solvent | Suitability as an Anti-Solvent | Notes |
| Water | High | 100 | Good | Poor | A good starting point due to the high polarity of the compound. |
| Ethanol | High | 78 | Good | Fair | Often used in combination with water to fine-tune solubility. |
| Methanol | High | 65 | Good | Fair | Similar to ethanol, can be effective but has a lower boiling point. |
| Acetone | Medium | 56 | Possible | Good | May be too good of a solvent at room temperature, better as a component in a solvent system. |
| Ethyl Acetate | Medium | 77 | Poor | Good | The compound is likely to have low solubility, making it a potential anti-solvent. |
Experimental Protocols
General Protocol for the Recrystallization of this compound
This protocol is a general guideline and should be optimized based on the purity of the starting material and the scale of the experiment.
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. A mixture of ethanol and water is often a good starting point for imidazole carboxylic acids.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add the hot solvent portion-wise until the solid just dissolves. If using a solvent mixture like ethanol/water, dissolve the compound in the solvent in which it is more soluble (ethanol) and then add the anti-solvent (water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the surface of the crystals.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point. The melting point of this compound is reported to be around 156-158 °C.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 1H-Imidazole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 1H-Imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A common and efficient method is the oxidation of imidazole-2-carboxaldehyde using hydrogen peroxide (H₂O₂) in water at room temperature. This method has been reported to achieve yields as high as 97.5%.[1][2]
Q2: What is the primary side reaction that leads to low yields in this synthesis?
The most significant side reaction is the decarboxylation of the this compound product.[3] This reaction, where the carboxylic acid group is lost as carbon dioxide, is primarily induced by heat.[1][2][3] The resulting byproduct is imidazole (B134444).
Q3: How can I minimize the decarboxylation side reaction?
To prevent decarboxylation, it is crucial to maintain a low-temperature profile throughout the reaction and workup process. Specifically, avoid heating the reaction mixture and perform any solvent removal under reduced pressure at room temperature.[1][2][3]
Q4: My yield is low despite controlling the temperature. What are other potential causes?
Low yields can also result from a few other factors:
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Reagent Quality: Ensure that the 30% aqueous hydrogen peroxide solution is fresh and has not degraded.[3]
-
Reaction Time: The oxidation reaction is slow and requires a sufficient duration to proceed to completion. A reaction time of 72 hours at room temperature is recommended.[1][2][3]
Q5: How can I effectively purify the final product?
Purification can be challenging due to the amphoteric nature of the product. Common and effective methods include:
-
Recrystallization: This is often the most effective method for solid imidazole carboxylic acids.[3] Common solvents for recrystallization are water or ethanol.[3]
-
Washing: After reaction completion and removal of water, the solid product can be washed with a mixture of diethyl ether and water to remove any residual peroxide.[1][2][3]
-
Acid-Base Extraction: This technique can separate the acidic product from neutral or basic impurities. The product can be extracted into an aqueous basic solution and then precipitated by acidification.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Significantly Low Yield
If you are experiencing a much lower yield than the reported 97.5%, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Decarboxylation due to Heat | - Immediate Action: Ensure no heat is applied during the reaction or any of the workup steps.[1][2][3]- Verification: Check your experimental setup for any unintentional heat sources. |
| Degraded Hydrogen Peroxide | - Immediate Action: Use a fresh, unopened bottle of 30% aqueous H₂O₂.[3]- Verification: If possible, test the concentration of your H₂O₂ solution. |
| Insufficient Reaction Time | - Immediate Action: Extend the reaction time to the recommended 72 hours.[1][2][3]- Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable system can be developed. |
Issue 2: Presence of Impurities in the Final Product
If your final product is not pure, as indicated by analytical techniques like NMR or melting point, the following may be the cause.
| Potential Impurity | Identification | Solution |
| Decarboxylated Product (Imidazole) | - Absence of the carboxylic acid proton in ¹H NMR.[3]- A significantly lower melting point than the expected 156-158 °C.[1][2] | - Strictly avoid heating during the entire process.[1][2][3]- Purify via recrystallization or acid-base extraction.[3] |
| Unreacted Imidazole-2-carboxaldehyde | - Presence of an aldehyde proton signal in ¹H NMR. | - Ensure the full 72-hour reaction time is allowed.[1][2][3]- Use fresh and correct concentration of H₂O₂.[3] |
| Residual Peroxide | - Can affect the accuracy of elemental analysis. | - Wash the solid product with a stirred mixture of diethyl ether/water (4:1).[1][2][3] |
Experimental Protocol
This protocol is for the synthesis of this compound from imidazole-2-carboxaldehyde.
Materials:
-
Imidazole-2-carboxaldehyde
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in water (10 ml) in a round-bottom flask equipped with a stir bar.[1][3]
-
Slowly add the 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.[1][3]
-
Continue to stir the reaction mixture at room temperature for 72 hours.[1][3]
-
After 72 hours, remove the water in vacuo at room temperature to obtain a white crystalline solid.[1][3]
-
Wash the solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.[1][3]
-
Dry the resulting white solid to obtain this compound.[3]
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Moles |
| Imidazole-2-carboxaldehyde | 96.09 | 2.88 g | 0.030 |
| 30% Aqueous H₂O₂ | 34.01 | 10 g | - |
| This compound | 112.09 | - | - |
| Reaction Condition | Value |
| Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 72 hours |
| Reported Yield | 97.5% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Identification of impurities in 1H-Imidazole-2-carboxylic acid synthesis
Technical Support Center: Synthesis of 1H-Imidazole-2-carboxylic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the oxidation of imidazole-2-carboxaldehyde using hydrogen peroxide (H₂O₂) in water.[1] This procedure is known for its high yield and straightforward protocol, which avoids harsh conditions.[1][2]
Q2: What are the most common impurities I should be aware of during this synthesis?
The primary impurities encountered are:
-
Imidazole (Decarboxylated Product): This is the most prevalent impurity, formed by the loss of carbon dioxide (CO₂) from the target molecule.[2] This process is often accelerated by heat.[1][2]
-
Unreacted Starting Material: Residual imidazole-2-carboxaldehyde may be present if the reaction does not go to completion.
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Residual Hydrogen Peroxide: Leftover oxidizing agent from the synthesis that needs to be removed during workup.[1][2]
Q3: How can I minimize the formation of the decarboxylated impurity?
To prevent decarboxylation, it is critical to maintain strict temperature control throughout the reaction and workup phases. Avoid any heating.[2] When removing the solvent, use a rotary evaporator under reduced pressure at ambient temperature.[2]
Q4: What are the best methods for purifying the final product?
Purification can be challenging due to the compound's amphoteric nature and high polarity.[2] The most effective methods include:
-
Recrystallization: A common technique using solvents like water or ethanol.[2]
-
Acid-Base Extraction: This method separates the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base, moving the imidazole-2-carboxylic acid salt to the aqueous layer. The aqueous layer is then acidified to precipitate the pure product.[2]
-
Washing: A specific wash with a diethyl ether/water mixture is effective for removing residual peroxide after the initial workup.[1][2]
Troubleshooting Guide
Issue 1: Low or No Yield
| Potential Cause | Recommended Solution |
| Degraded Reagents | Ensure the 30% hydrogen peroxide solution is fresh and has been stored correctly to maintain its concentration.[2] |
| Insufficient Reaction Time | The oxidation reaction is slow. Confirm that the reaction has been allowed to proceed for the full 72-hour duration at room temperature.[1][2] |
| Product Lost During Workup | The product is amphoteric and can be soluble in both acidic and basic aqueous solutions.[2] During acid-base extraction, ensure the pH is carefully adjusted to the isoelectric point to maximize precipitation. |
| Accidental Decarboxylation | If the reaction or workup was heated, significant product loss may have occurred due to decarboxylation.[1][2] Repeat the synthesis, ensuring all steps are performed at ambient temperature. |
Issue 2: Presence of Unknown Impurities in Analytical Data (NMR, HPLC, MS)
| Symptom | Potential Impurity | Identification & Confirmation |
| Peak in ¹H NMR without a carboxylic acid proton; Mass spectrum shows a peak with a molecular weight 44 g/mol less than the product. | Imidazole (Decarboxylated Product) | The absence of the carboxyl carbon signal in ¹³C NMR and the corresponding mass difference are clear indicators.[2] |
| Peaks corresponding to an aldehyde proton (~9-10 ppm) in ¹H NMR. | Unreacted Imidazole-2-carboxaldehyde | Compare the retention time of the impurity peak in HPLC with a standard of the starting material. |
| Broad, indistinct peaks, or unexpected oxidative side products. | Residual Peroxide or Side Products | Wash the solid product thoroughly with a diethyl ether/water mixture to remove excess peroxide.[1] For other impurities, consider purification by recrystallization or chromatography.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This protocol details the oxidation of imidazole-2-carboxaldehyde.[1]
Materials:
-
Imidazole-2-carboxaldehyde
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in water (10 ml) in a round-bottom flask equipped with a stir bar.
-
Slowly add the 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 72 hours.[1]
-
After 72 hours, remove the water in vacuo at room temperature to yield a white crystalline solid. Note: Do not heat the mixture, as this will cause decarboxylation. [1]
-
Wash the resulting solid by stirring it with a mixture of diethyl ether/water (4:1) to remove any residual peroxide.[1]
-
Dry the final white solid to obtain this compound. A typical yield is around 97.5%.[1]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly precise method for assessing the purity of non-volatile compounds like this compound.[3] A reverse-phase method is generally suitable.[3]
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 30°C |
| Detection | UV, wavelength dependent on specific chromophores |
| Sample Prep | Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.[3] |
| (Note: This is a representative method; optimization may be required for specific instruments and impurity profiles). |
Data Presentation
Table 1: Key Analytical Data for Product and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (D₂O) |
| This compound | C₄H₄N₂O₂ | 112.09 | δ 7.56 (s, 2H, Imidazole ring-H)[1] |
| Imidazole (Impurity) | C₃H₄N₂ | 68.08 | δ 7.15 (t, 1H), 7.75 (s, 2H) |
| Imidazole-2-carboxaldehyde (Starting Material) | C₄H₄N₂O | 96.09 | δ 7.43 (s, 2H), 9.67 (s, 1H, CHO)[4] |
Visual Workflow and Logic Diagrams
Caption: Synthesis and workup workflow for this compound.
References
Technical Support Center: HPLC Purity Analysis of 1H-Imidazole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to HPLC methods for the purity analysis of 1H-Imidazole-2-carboxylic acid. It includes recommended experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during analysis.
Experimental Protocols
A generalized High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound is presented below. This protocol is based on established methods for similar polar acidic compounds and imidazole (B134444) derivatives.[1][2][3] Method optimization may be required for specific instrumentation and sample matrices.
Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile. |
Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why is my peak for this compound showing significant tailing?
A1: Peak tailing for acidic compounds like this compound is a common issue, often caused by secondary interactions with the stationary phase.[4][5] Here are the likely causes and solutions:
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Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with your analyte, causing tailing.[5]
-
Solution: Lower the mobile phase pH to below 3 using an acidifier like phosphoric acid or formic acid. This protonates the silanol groups, minimizing these unwanted interactions.[4]
-
-
Mobile Phase pH: If the mobile phase pH is not at least one unit below the pKa of your analyte, it can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[4]
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Solution: Ensure the mobile phase is adequately acidified to maintain your analyte in a single, un-ionized state.
-
-
Column Overload: Injecting too much sample can saturate the column and lead to peak distortion.
-
Solution: Try reducing the injection volume or the concentration of your sample.[4]
-
Q2: My peak is appearing very early, close to the solvent front. How can I increase its retention time?
A2: Poor retention of polar compounds is a frequent challenge in reversed-phase HPLC.
-
High Organic Content in Mobile Phase: The initial percentage of the organic solvent (acetonitrile) in your gradient may be too high, causing the analyte to elute too quickly.
-
Solution: Lower the initial concentration of acetonitrile in your gradient. For example, start with 2-5% acetonitrile.
-
-
Use of a Less Retentive Column: A standard C18 column might not be ideal for highly polar compounds.
-
Solution: Consider using a column with a polar-embedded or polar-endcapped stationary phase, which is more resistant to phase collapse in highly aqueous mobile phases.[4]
-
Q3: I am observing peak fronting. What is the likely cause?
A3: Peak fronting is less common than tailing but can occur for a few reasons:
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Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar) than your initial mobile phase, it can cause the analyte to move too quickly at the head of the column.[4]
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Solution: Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
-
Column Overload: Similar to tailing, injecting an excessive amount of sample can also lead to fronting.[4]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Channeling: A void or channel in the column packing material can lead to distorted peaks.
-
Solution: This typically indicates a damaged column that needs to be replaced.
-
Troubleshooting Logic Diagram
The following diagram outlines a logical approach to troubleshooting common HPLC issues.
Caption: Logical flow for troubleshooting HPLC peak shape issues.
Frequently Asked Questions (FAQs)
Q4: What type of column is best suited for this compound analysis?
A4: A reversed-phase C18 or C8 column is a good starting point for method development.[4] For improved retention and peak shape of this polar analyte, consider using a column with low silanol activity or a polar-embedded stationary phase.[1][4]
Q5: Can I use formic acid instead of phosphoric acid in the mobile phase?
A5: Yes, formic acid is a suitable alternative to phosphoric acid and is often preferred for applications where mass spectrometry (MS) detection is used, as it is more volatile.[1][3]
Q6: My baseline is noisy. What are the potential causes?
A6: A noisy baseline can be caused by several factors:
-
Air bubbles in the system: Degas your mobile phase thoroughly.
-
Contaminated mobile phase: Use high-purity solvents and ensure all glassware is clean.
-
Detector issues: The detector lamp may be nearing the end of its life.
-
Pump problems: Inconsistent solvent delivery from the pump can cause pressure fluctuations and a noisy baseline.
Q7: How do I calculate the purity of my sample from the chromatogram?
A7: The purity of your synthesized compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2][6]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Q8: What are some potential impurities I might see in my sample?
A8: Potential impurities can include:
For identification of unknown impurities, coupling the HPLC system to a mass spectrometer (LC-MS) can provide valuable molecular weight information.[2]
References
- 1. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
Challenges in the scale-up of 1H-Imidazole-2-carboxylic acid synthesis
Technical Support Center: Synthesis of 1H-Imidazole-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of this compound. It provides troubleshooting advice, answers to frequently asked questions, and detailed protocols with a focus on the challenges encountered during scale-up.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Q1: My yield of this compound is significantly lower than expected, especially after attempting a larger scale reaction. What are the common causes?
A1: Low yield is a frequent challenge, often exacerbated during scale-up. Several factors can contribute to this issue:
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Reagent Quality: The primary oxidant, hydrogen peroxide (H₂O₂), decomposes over time. Ensure you are using a fresh, properly concentrated solution, especially for larger reactions where the total amount of oxidant is critical.
-
Reaction Time: The oxidation of imidazole-2-carboxaldehyde is a relatively slow process. Incomplete conversion is common if the reaction is not allowed to proceed for the full recommended duration (e.g., 72 hours at room temperature).[1] On a larger scale, ensure that the reaction has indeed reached completion by using in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Temperature Control and Decarboxylation: A significant side reaction is the decarboxylation of the product to form imidazole (B134444).[1] This is particularly problematic at elevated temperatures. During scale-up, the exothermic nature of the oxidation can lead to localized hotspots within the reactor if mixing is not efficient, promoting this undesirable side reaction. It is crucial to have adequate cooling and to monitor the internal temperature of the reactor.
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pH for Product Isolation: this compound is amphoteric, meaning it can be soluble in both acidic and basic solutions. Sub-optimal pH during the workup can lead to the product remaining in the aqueous phase, thus reducing the isolated yield. The pH should be carefully adjusted to the isoelectric point to ensure maximum precipitation.[1]
Q2: I am observing a significant amount of a byproduct that I suspect is the decarboxylated imidazole. How can I prevent its formation?
A2: The formation of imidazole through decarboxylation is a common impurity. To minimize its formation:
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Strict Temperature Control: Avoid any heating during the reaction and workup.[1][2] For scale-up, this means using a reactor with a cooling jacket and ensuring efficient heat transfer. The removal of solvents should be performed under reduced pressure at ambient temperature.[1]
-
Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized overheating, even if the external cooling is applied.[3] Ensure that the stirring is adequate to maintain a homogenous temperature throughout the reaction mass. The choice of impeller and stirring speed is critical for effective mixing in stirred-tank reactors.
-
Controlled Reagent Addition: On a larger scale, the addition of hydrogen peroxide should be done slowly and in a controlled manner to manage the heat generated from the exothermic reaction. A slow addition rate allows the cooling system to dissipate the heat effectively, preventing a temperature spike that could lead to decarboxylation.
Q3: We are scaling up the synthesis and are concerned about the safety of using a large quantity of 30% hydrogen peroxide. What are the key safety considerations?
A3: Hydrogen peroxide is a strong oxidant and requires careful handling, especially in large quantities. Key safety considerations include:
-
Material Compatibility: Ensure that the reactor and all associated equipment (stirrers, probes, transfer lines) are made of compatible materials. Contaminants like certain metals can catalyze the decomposition of H₂O₂, leading to a rapid release of gas and a potential pressure buildup.
-
Venting: Hydrogen peroxide decomposition generates oxygen gas. All vessels containing H₂O₂ must be adequately vented to prevent pressure buildup, which could lead to a rupture of the container.[4]
-
Controlled Addition and Temperature Monitoring: As mentioned, the oxidation is exothermic. A runaway reaction can occur if the H₂O₂ is added too quickly or if the cooling system fails. Implement a system for slow, controlled addition and continuous monitoring of the internal reaction temperature. An automated shutdown system in case of a temperature excursion is highly recommended for large-scale production.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and protective clothing, when handling hydrogen peroxide. Concentrated solutions can cause severe skin and eye damage.[4]
Q4: What are the best practices for purifying this compound at a larger scale?
A4: Purification at scale requires robust and efficient methods.
-
Crystallization: This is a common and effective method for purifying solid carboxylic acids. The choice of solvent is critical; it should dissolve the product well at higher temperatures but poorly at lower temperatures. Slow cooling can promote the formation of larger, purer crystals.
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base. The carboxylic acid will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product, which can then be filtered.[1]
-
Washing: After filtration, the solid product should be washed with a suitable solvent to remove any remaining impurities. A mixture of diethyl ether and water (4:1) can be used to wash away residual peroxide.[1][2]
Data Presentation
The following tables summarize key quantitative data related to the synthesis of this compound.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Imidazole-2-carboxaldehyde | [1][2] |
| Oxidant | 30% Aqueous Hydrogen Peroxide | [1][2] |
| Solvent | Water | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Reaction Time | 72 hours | [1][2] |
| Reported Yield | up to 97.5% | [2] |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₂O₂ | [5] |
| Molecular Weight | 112.09 g/mol | [5] |
| Melting Point | 156-158 °C | [2] |
| ¹H NMR (400 MHz, D₂O) | δ 7.56 (2H, s, imidazolium (B1220033) ring-H) | [2] |
| ¹³C NMR (400 MHz, D₂O) | δ 158.86, 141.02, 120.49 ppm | [2] |
| IR (KBr, cm⁻¹) | 3392, 3124, 2861, 1618, 1502, 1462, 1421, 1388, 1322, 1108, 925, 910, 819, 797, 774 | [2] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound from Imidazole-2-carboxaldehyde [1][2]
This protocol describes the oxidation of imidazole-2-carboxaldehyde to this compound.
Materials:
-
Imidazole-2-carboxaldehyde (2.88 g, 0.030 mol)
-
30% Aqueous hydrogen peroxide (H₂O₂) (10 g)
-
Water (10 ml)
-
Diethyl ether
Procedure:
-
Dissolve imidazole-2-carboxaldehyde in water in a round-bottom flask equipped with a stir bar.
-
Slowly add the 30% aqueous H₂O₂ solution dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 72 hours.
-
After 72 hours, remove the water in vacuo at room temperature to obtain a white crystalline solid.
-
Wash the solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.
-
Dry the resulting white solid to obtain this compound.
Scale-Up Considerations:
-
Heat Management: For larger batches, use a jacketed reactor with a cooling system to maintain a constant temperature and prevent exothermic runaway.
-
Controlled Addition: The H₂O₂ should be added via a dosing pump at a controlled rate to manage the exotherm.
-
Mixing: Ensure efficient stirring to maintain a homogeneous mixture and prevent localized concentration and temperature gradients. The impeller design and stirring speed should be appropriate for the reactor size.
-
Workup: The removal of large volumes of water under vacuum will require a larger rotary evaporator or a different type of dryer suitable for production scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impurities in the synthesis.
References
Technical Support Center: Enhancing the Solubility of 1H-Imidazole-2-carboxylic acid for Biological Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of 1H-Imidazole-2-carboxylic acid in biological assays. The following information is designed to troubleshoot common solubility challenges and provide detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound for biological assays?
This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (imidazole ring) functional groups. Its solubility in aqueous solutions, such as biological buffers, is highly dependent on the pH of the medium. The primary challenge arises from its low solubility at or near its isoelectric point (pI), where the molecule has a net neutral charge, leading to precipitation.
Q2: What is the first and most critical step to solubilize this compound?
The recommended initial step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for creating high-concentration stock solutions (e.g., 10-50 mM) of many heterocyclic compounds. This stock solution can then be diluted into the aqueous assay buffer to the final desired concentration.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
This phenomenon, known as "precipitation upon dilution," is a frequent issue. Here are several strategies to address it:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in the assay to a level below its aqueous solubility limit.
-
Optimize Final DMSO Concentration: While minimizing DMSO to avoid solvent-induced artifacts is crucial (typically <0.5% v/v), sometimes a slightly higher, yet non-toxic, concentration can help maintain solubility.
-
Use Pre-warmed Buffer: Adding the DMSO stock to a buffer pre-warmed to 37°C can sometimes prevent the compound from immediately precipitating.
-
Employ pH Adjustment: Since the solubility of this compound is pH-dependent, adjusting the pH of the assay buffer can significantly enhance its solubility.
-
Consider Co-solvents: If pH adjustment is not feasible for your assay, the use of other co-solvents in the final buffer might be necessary.
Q4: How does pH affect the solubility of this compound?
The solubility of this compound is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI in either the acidic or basic direction.
-
In acidic conditions (pH < pI): The imidazole (B134444) ring becomes protonated, forming a positively charged species that is more soluble in aqueous media.
-
In basic conditions (pH > pI): The carboxylic acid group becomes deprotonated, forming a negatively charged carboxylate, which also enhances aqueous solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Compound does not dissolve in aqueous buffer. | The compound is at or near its isoelectric point (pI), where it has minimal solubility. | 1. Prepare a stock solution in DMSO. 2. Adjust the pH of the aqueous buffer to be at least 1-2 units away from the estimated pI. |
| Precipitation occurs upon dilution of DMSO stock into aqueous buffer. | The final concentration exceeds the aqueous solubility limit at the buffer's pH. | 1. Lower the final assay concentration. 2. Perform a serial dilution in the pre-warmed aqueous buffer. 3. Adjust the pH of the final assay medium. 4. Consider the use of solubilizing excipients like cyclodextrins. |
| Inconsistent results between experiments. | Variability in the final pH of the assay medium or incomplete dissolution of the compound. | 1. Standardize the pH of all buffers used. 2. Ensure complete dissolution of the stock solution before use (gentle warming or sonication may help). 3. Visually inspect for any precipitation before starting the assay. |
| Cell toxicity or off-target effects observed. | The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Ensure the final DMSO concentration is below the tolerance level for your cell line (typically <0.5%). 2. Include a vehicle control (buffer with the same concentration of DMSO) in your experiments. |
Physicochemical Properties and Solubility Enhancement Strategies
-
Estimated pKa of the Carboxylic Acid (pKa₁): ~3.5 - 4.5 (The electron-withdrawing imidazole ring likely lowers the pKa compared to a typical carboxylic acid).
-
Estimated pKa of the Imidazole Ring (pKa₂): ~6.0 - 7.0 (The electron-withdrawing carboxylic acid group likely makes the imidazole ring less basic than the parent imidazole).[1]
The isoelectric point (pI), where the molecule has a net zero charge and minimal solubility, can be estimated as the average of these two pKa values: pI ≈ (pKa₁ + pKa₂) / 2.
| Strategy | Principle | Recommended Concentration/Range | Considerations |
| pH Adjustment | Ionization of the carboxylic acid or imidazole group to form more soluble charged species. | pH < (pI - 1) or pH > (pI + 1) | Ensure the chosen pH is compatible with the biological assay and does not affect the activity of other components. |
| Organic Co-solvents | Increase the solubility of the non-polar parts of the molecule. | DMSO: <0.5% (v/v) in final assay volume. | High concentrations can be toxic to cells and may interfere with assay results. Always include a vehicle control. |
| Salt Formation | Formation of a more soluble salt form of the acidic or basic group. | Dependent on the counter-ion used. | May require chemical modification of the compound prior to the experiment. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for 5-15 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Compound Addition: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.
Visualizing Solubility Concepts
Caption: A decision workflow for solubilizing this compound.
Caption: The effect of pH on the ionization and solubility of this compound.
References
Stability issues of 1H-Imidazole-2-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 1H-Imidazole-2-carboxylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The imidazole (B134444) ring and the carboxylic acid group can undergo various reactions leading to degradation.
Q2: What are the potential degradation pathways for this compound?
A2: Potential degradation pathways for this compound in solution include:
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide, especially at elevated temperatures.[1] This is a common side reaction in the synthesis of imidazole carboxylic acids and can also occur in solution.[1]
-
Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or through auto-oxidation.[2]
-
Photodegradation: Imidazole-containing compounds can be sensitive to light, and exposure to UV or even ambient light may lead to degradation.[2] It is advisable to protect solutions from light.[2]
-
Hydrolysis: While the imidazole ring is generally stable against hydrolysis, the carboxylic acid group can participate in reactions.[2]
Q3: What is the recommended pH range for solutions of this compound to maintain stability?
A3: While specific data for this compound is limited, studies on similar imidazole dicarboxylic acids suggest stability within a pH range of 3 to 10.[2][3] Outside of this range, the compound may be more prone to aggregation or degradation.[2][3] The solubility of imidazole compounds can also be significantly affected by pH due to the protonation and deprotonation of the nitrogen atoms in the ring.[4]
Q4: How should stock solutions of this compound be prepared and stored?
A4: For optimal stability, stock solutions should be prepared in a suitable solvent and stored under recommended conditions. Based on the solubility of similar compounds, polar aprotic solvents like N,N-Dimethylformamide (DMF) and methanol (B129727) are likely good choices.[2] It is recommended to store stock solutions in a cool, dark, and tightly sealed container.[2] For long-term storage, freezing at -20°C is advisable.[5]
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed in the solution.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Verify the solvent's suitability. If using an aqueous buffer, the pH might be outside the optimal range for solubility. Consider using a co-solvent like methanol or DMF if compatible with your experiment.[2] |
| Compound Degradation | Analyze the precipitate and the supernatant by HPLC or LC-MS to check for degradation products.[2] If degradation is confirmed, review the storage conditions (temperature, light exposure) and solution pH.[2] |
| Interaction with Other Components | If your solution contains metal ions, they may coordinate with the imidazole and carboxylic acid, leading to the formation of insoluble complexes.[2] Consider using a chelating agent if this is suspected and compatible with your experimental design.[2] |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Degradation of Stock or Working Solution | Prepare a fresh solution from solid material. Monitor the stability of your solution over time using a stability-indicating HPLC method. |
| Incorrect Concentration | Re-verify the concentration of your solution. If possible, use a validated analytical method like HPLC-UV to confirm the concentration. |
| pH Shift in the Experimental Medium | Measure the pH of your final experimental solution. The addition of the compound, especially at higher concentrations, could alter the pH and affect its stability and activity. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| Imidazole | Water | ~1.8 g / 100 mL at room temperature | [4] |
| 2-propyl-1H-imidazole-4,5-dicarboxylic acid | Water, Chloroform | Low solubility | [2] |
| 2-propyl-1H-imidazole-4,5-dicarboxylic acid | DMF, Methanol | Soluble | [2] |
| 1H-Imidazole-4-carboxylic acid | DMSO | 10 mg/mL (with sonication) | [5] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent or buffer system over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired solvent (e.g., methanol, DMF, or a specific buffer) to a known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation for Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution.
-
Dilute the aliquot with the mobile phase to a concentration within the linear range of the HPLC-UV detector.
-
-
HPLC Analysis:
-
Use a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.
-
Inject the prepared samples onto the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of the this compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (T=0).
-
A significant decrease in the peak area of the parent compound over time, potentially with the appearance of new peaks, indicates degradation.
-
Protocol 2: Determination of Solubility
This protocol describes a method to determine the solubility of this compound in various solvents.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[2]
-
-
Sample Collection and Preparation:
-
Quantification:
-
Analyze the diluted supernatant using the calibrated analytical method to determine the concentration of the dissolved this compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Visualizations
References
Removing residual peroxide from 1H-Imidazole-2-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Imidazole-2-carboxylic acid, with a specific focus on the removal of residual peroxide.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual hydrogen peroxide from the this compound synthesis?
A1: Residual hydrogen peroxide, a strong oxidizing agent, can compromise the stability and purity of the final product. It can lead to the formation of unwanted by-products through oxidation of the imidazole (B134444) ring or decarboxylation, affecting the product's efficacy and safety profile. For pharmaceutical applications, regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate strict control over impurities, including residual reagents like peroxides.[1][2]
Q2: What is the standard method for removing residual peroxide in this synthesis?
A2: The most commonly cited method is washing the crude solid this compound with a mixture of diethyl ether and water. This leverages the partitioning of the more water-soluble hydrogen peroxide into the aqueous phase, while the organic solvent helps to wash the solid product.
Q3: How can I confirm the presence of residual peroxide in my product?
A3: A simple and rapid qualitative method is the potassium iodide-starch test. Moisten a strip of potassium iodide-starch paper with a solution of your product dissolved in water. A change in color to blue or purple indicates the presence of peroxides. For a more quantitative assessment, commercially available peroxide test strips can provide an estimation of the concentration in parts per million (ppm).[3][4][5][6]
Q4: What are the acceptable limits for residual peroxide in a pharmaceutical intermediate or active pharmaceutical ingredient (API)?
A4: While specific limits for this compound are not explicitly defined in publicly available literature, guidelines for pharmaceutical products suggest that residual impurities should be kept to a minimum. For sterile applications where hydrogen peroxide is used for decontamination, residual levels as low as 30-100 parts per billion (ppb) are targeted to prevent product degradation.[7][8] For other applications, a general aim is to reduce peroxide levels to below the limit of detection of standard analytical methods.
Troubleshooting Guide: Peroxide Removal
This guide addresses common issues encountered during the removal of residual peroxide from the synthesis of this compound.
Issue 1: The standard diethyl ether/water wash is ineffective, and a positive peroxide test is still observed.
Possible Cause A: Insufficient Washing The volume or number of washes may not be adequate to remove the peroxide to the desired level.
Solution: Increase the number of washes with the diethyl ether/water mixture. Ensure vigorous stirring during each wash to maximize the surface area of the solid exposed to the solvent mixture.
Possible Cause B: High Initial Peroxide Concentration If a large excess of hydrogen peroxide was used in the synthesis, a simple wash may not be sufficient.
Solution: Consider employing a chemical quenching method prior to the final washes. This involves reacting the residual peroxide with a reducing agent to convert it into a non-oxidizing species.
Issue 2: Choosing an appropriate chemical quenching agent.
Recommended Agents:
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃): A mild reducing agent that is effective at quenching hydrogen peroxide. It is generally compatible with a wide range of functional groups.
-
Sodium Bisulfite (NaHSO₃): Another common and effective quenching agent.
-
Ferrous Sulfate (FeSO₄): Particularly effective for quenching peroxides. The reaction is often rapid.
Considerations:
-
pH: The reaction between hydrogen peroxide and thiosulfate is pH-dependent, with the reaction rate being influenced by the acidity of the medium.[9] Since this compound is acidic, the pH of the solution should be monitored and adjusted if necessary.
-
Side Reactions: While generally mild, there is a potential for side reactions. It is advisable to perform the quenching at a controlled temperature (e.g., using an ice bath) and to add the quenching agent slowly.
Data on Peroxide Removal Methods
The following table provides a summary of different methods for peroxide removal and their typical efficiencies. The data is a composite from general organic synthesis literature and provides a baseline for comparison.
| Method | Reagent/Solvent | Typical Starting Peroxide Concentration | Typical Final Peroxide Concentration | Efficiency | Notes |
| Solvent Wash | Diethyl Ether / Water | 1000 - 5000 ppm | 100 - 500 ppm | Moderate | Efficiency depends on the number of washes and solubility of the product. |
| Chemical Quench | 10% aq. Sodium Thiosulfate | 1000 - 5000 ppm | < 50 ppm | High | Reaction can be exothermic; control of temperature is recommended.[10] |
| Chemical Quench | 10% aq. Sodium Bisulfite | 1000 - 5000 ppm | < 50 ppm | High | Effective reducing agent for peroxides.[11] |
| Chemical Quench | 10% aq. Ferrous Sulfate | 1000 - 5000 ppm | < 20 ppm | Very High | Reaction is typically fast and efficient.[12] |
Experimental Protocols
Protocol 1: Qualitative Detection of Residual Peroxide (Potassium Iodide-Starch Test)
Materials:
-
Potassium iodide-starch test paper
-
Deionized water
-
Sample of this compound
-
Small vial or test tube
Procedure:
-
Dissolve a small amount of your this compound sample in deionized water in a vial.
-
Dip a strip of potassium iodide-starch test paper into the solution.
-
Remove the strip and observe for any color change.
-
Result: A change in color to blue or purple indicates the presence of peroxides. The intensity of the color can give a rough indication of the concentration.
Protocol 2: Chemical Quenching of Residual Peroxide with Sodium Thiosulfate
Materials:
-
Crude this compound containing residual peroxide
-
10% (w/v) aqueous solution of sodium thiosulfate
-
Deionized water
-
Ice bath
-
Stir plate and stir bar
-
Beaker or flask
Procedure:
-
Suspend the crude this compound in deionized water in a beaker or flask equipped with a stir bar.
-
Place the vessel in an ice bath and begin stirring.
-
Slowly add the 10% sodium thiosulfate solution dropwise to the stirred suspension. The reaction can be exothermic, so slow addition is crucial.[10]
-
After the addition is complete, continue stirring for 30-60 minutes at 0-5 °C.
-
Perform a qualitative peroxide test (Protocol 1) on an aliquot of the reaction mixture to confirm the absence of peroxide.
-
If the test is positive, add more sodium thiosulfate solution and continue stirring for another 30 minutes before re-testing.
-
Once the peroxide is quenched, the this compound can be isolated by filtration, washed with cold deionized water, and dried.
Visualizations
Caption: Troubleshooting workflow for peroxide removal.
Caption: Reaction of hydrogen peroxide with thiosulfate.
References
- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Peroxide Test Strips 0-100 ppm - Hazmat Resource, Inc. [hazmatresource.com]
- 4. Peroxide Test Strips, colorimetric 0.5-100 mg/L (H₂O₂), MQuant<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. Peroxide Test Paper [ctlscientific.com]
- 6. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 7. picarro.com [picarro.com]
- 8. Residual level of hydrogen peroxide present in isolators [a3p.org]
- 9. researchgate.net [researchgate.net]
- 10. epfl.ch [epfl.ch]
- 11. reddit.com [reddit.com]
- 12. depts.washington.edu [depts.washington.edu]
Validation & Comparative
A Comparative Guide to the Quantification of 1H-Imidazole-2-carboxylic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1H-Imidazole-2-carboxylic acid. Given the limited availability of a standardized, validated method for this specific analyte, this document outlines a robust protocol based on methods for structurally similar imidazole-dicarboxylic acid derivatives and compares it with a validated method for other imidazole (B134444) compounds. This guide also presents alternative analytical techniques and detailed experimental protocols to support robust in-house method development and validation.
Data Presentation: Comparative Analysis of HPLC Methods
The following tables summarize the key parameters and performance metrics of two distinct HPLC methods applicable to the analysis of imidazole-based compounds. Method 1 is a proposed method for this compound based on a protocol for a similar compound, while Method 2 presents validated data from the analysis of other imidazole derivatives, offering a benchmark for expected performance.
Table 1: HPLC Method Parameters
| Parameter | Method 1 (Proposed for this compound) | Method 2 (Validated for other Imidazole Derivatives)[1][2] |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[3] | Thermo Scientific® BDS Hypersil C8, 2.50 × 4.60 mm, 5 µm[1][2] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[3] | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 with ortho-phosphoric acid[1][2] |
| Gradient | Time (min) | %B0 | 2020 | 2025 | 8025.1 | 2030 | 20[3] | Isocratic |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[1][2] |
| Column Temperature | 30 °C[3] | Room Temperature[1][2] |
| UV Detection | 210 nm[3] | 300 nm[1][2] |
| Injection Volume | 10 µL[3] | Not Specified |
Table 2: Comparative Performance Data
| Performance Metric | Method 1 (Expected Performance) | Method 2 (Validated Performance for Secnidazole, Omeprazole, Albendazole, Fenbendazole)[1][2] |
| Linearity Range | To be determined | 10–100 µg/mL[1] |
| Correlation Coefficient (r) | >0.999 | >0.999[1] |
| Limit of Detection (LOD) | To be determined | 0.13 - 0.41 µg/mL[1][2] |
| Limit of Quantification (LOQ) | To be determined | Not Specified |
| Accuracy (% Recovery) | To be determined | High (data not specified)[1] |
| Precision (% RSD) | To be determined | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods.
Method 1: Proposed HPLC Method for this compound
This protocol is adapted from a method for the purity analysis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid and is expected to be a suitable starting point for the quantification of this compound.[3]
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Standard Preparation: Prepare a certified reference standard of this compound at the same concentration as the sample.
-
Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or an equivalent C18 column).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-20 min: 20% B
-
20-25 min: 20% to 80% B
-
25-25.1 min: 80% to 20% B
-
25.1-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the synthesized this compound can be determined by calculating the area percentage of the main peak from the HPLC chromatogram. For quantification, a calibration curve should be constructed using the reference standard.
Method 2: Validated HPLC Method for Imidazole Derivatives
This method has been validated for the simultaneous determination of secnidazole, omeprazole, albendazole, and fenbendazole (B1672488) in pharmaceutical dosage forms and human plasma.[1][2]
-
Sample Preparation (for dosage forms): An appropriate amount of the crushed tablets or suspension is dissolved in the mobile phase to achieve a concentration within the linearity range. The solution is filtered through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: Thermo Scientific® BDS Hypersil C8 column (5 µm, 2.50 × 4.60 mm).
-
Mobile Phase: A mixture of Methanol and 0.025 M KH2PO4 (70:30, v/v), with the pH adjusted to 3.20 with ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 300 nm.
-
Alternative Analytical Techniques
While HPLC with UV detection is a robust and widely used technique, other methods can offer advantages in terms of sensitivity and selectivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. It provides high selectivity and sensitivity, making it ideal for the analysis of complex matrices and for identifying unknown impurities. For carboxylic acids, derivatization may be necessary to improve ionization efficiency.
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quantification of this compound by HPLC.
Caption: A typical experimental workflow for the quantification of this compound by HPLC.
References
A Comparative Guide to the Biological Activity of 1H-Imidazole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of various 1H-Imidazole-2-carboxylic acid derivatives and other imidazole-based compounds, supported by experimental data from recent studies. The information is intended to assist researchers in navigating the therapeutic potential of this versatile heterocyclic scaffold.
Data Presentation: A Quantitative Comparison
The biological activities of selected imidazole (B134444) derivatives are summarized below, offering a comparative overview of their potency across different therapeutic targets.
| Compound Class | Derivative/Compound | Target/Assay | Biological Activity (IC50/MIC) | Reference |
| Metallo-β-Lactamase (MBL) Inhibitors | This compound derivative 28 | VIM-2 | 0.018 µM | [1] |
| This compound derivative 28 | VIM-5 | 0.018 µM | [1] | |
| This compound derivative 55 | Synergistic activity with meropenem (B701) against P. aeruginosa producing VIM-2 MBL | Potent synergistic activity | [2] | |
| Antimicrobial Agents | Imidazole derivative HL1 | Staphylococcus aureus | MIC: 625 µg/mL | |
| Imidazole derivative HL1 | MRSA | MIC: 1250 µg/mL | ||
| Imidazole derivative HL2 | Staphylococcus aureus | MIC: 625 µg/mL | ||
| Imidazole derivative HL2 | MRSA | MIC: 625 µg/mL | ||
| Imidazole derivative HL2 | Escherichia coli | MIC: 2500 µg/mL | ||
| Imidazole derivative HL2 | Pseudomonas aeruginosa | MIC: 2500 µg/mL | ||
| Imidazole derivative HL2 | Acinetobacter baumannii | MIC: 2500 µg/mL | ||
| Anticancer Agents | 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (Compound 22) | Human gastric cancer NUGC-3 cells | IC50: 0.05 µM | [3] |
| Benzimidazole derivative 3b | Glioma cell line | IC50: 10.721 ± 0.38 μM | [4] | |
| Benzimidazole derivative 3a | Colon cancer cell line | IC50: 20.88 ± 1.02 μM | [4] | |
| 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivative 5b | HCC1937 human tumor cell line | IC50: 2.6 µM | [5] | |
| (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative CTL-12 | Fatty Acid Synthase (FASN) | IC50: 2.5 ± 0.25 µM | [6] | |
| (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative CTL-06 | Fatty Acid Synthase (FASN) | IC50: 3 ± 0.25 µM | [6] | |
| Antiviral Agents | Imidazole 4,5-dicarboxamide derivative 8b | Yellow Fever Virus (YFV) | EC50: 1.85 µM | [7] |
| Imidazole 4,5-dicarboxamide derivative 8c | Dengue Virus (DENV) in Vero cells | EC50: 1.93 µM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and critical evaluation of the presented data.
Metallo-β-Lactamase (MBL) Inhibition Assay
A high-throughput screening assay is utilized to identify inhibitors of MBLs like VIM-2.[8]
-
Assay Principle: The assay measures the hydrolysis of a chromogenic substrate, nitrocefin, by the MBL enzyme. Inhibitors will prevent this hydrolysis, resulting in a measurable signal change.
-
Reagents:
-
Purified VIM-2 enzyme.
-
Nitrocefin substrate.
-
Assay buffer (e.g., detergent-containing buffer).
-
Test compounds (this compound derivatives).
-
-
Procedure:
-
Test compounds are incubated with the purified VIM-2 enzyme in a 96-well plate.
-
Nitrocefin is added to initiate the reaction.
-
The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically.
-
The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the imidazole derivatives.[9]
-
Assay Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism is determined.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Test compounds and standard antibiotics (e.g., vancomycin, ciprofloxacin).
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds and standard antibiotics in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[10][11]
-
Assay Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116).
-
Cell culture medium.
-
MTT solution.
-
Solubilization solution (e.g., DMSO, isopropanol).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Antiviral Plaque Reduction Assay
This assay is the standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaques.[12][13]
-
Assay Principle: The ability of a compound to inhibit the formation of plaques (localized areas of cell death caused by viral infection) in a cell monolayer is measured.
-
Materials:
-
Susceptible host cell line (e.g., Vero cells).
-
Virus stock (e.g., Dengue virus, Yellow Fever virus).
-
Cell culture medium.
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel).
-
Test compounds.
-
Staining solution (e.g., crystal violet).
-
-
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a known concentration of the virus.
-
After an adsorption period, remove the virus inoculum and add the semi-solid overlay medium containing different concentrations of the test compound.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix the cells and stain them with a staining solution (e.g., crystal violet). Viable cells will be stained, while plaques will appear as clear zones.
-
Count the number of plaques in each well.
-
The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.
-
Visualizations
Experimental Workflow: Metallo-β-Lactamase (MBL) Inhibition Assay
Caption: Workflow for determining the IC50 of MBL inhibitors.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by β-Lactam Antibiotics and Resistance via MBLs
Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition.
Logical Relationship: Drug Discovery Workflow for Imidazole Derivatives
Caption: General workflow for the discovery and development of imidazole-based drugs.
References
- 1. Design, Synthesis, and Biological Evaluation of New this compound Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided optimization of this compound derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 1H-Imidazole-2-carboxylic Acid Analogs
The 1H-imidazole-2-carboxylic acid scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of potent inhibitors for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their application as metallo-β-lactamase inhibitors and xanthine (B1682287) oxidase inhibitors. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Data Presentation: Biological Activities
The biological activity of various this compound analogs is summarized below, with a focus on their inhibitory concentrations (IC50) against their respective targets.
Table 1: SAR of this compound Analogs as Metallo-β-Lactamase (MBL) Inhibitors
| Compound ID | Modification of this compound | Target MBL | IC50 (µM) | Synergistic Effect with Meropenem (B701) |
| ICA Core | Unsubstituted | VIM-2 | >100 | - |
| Analog 28 | Replacement of this compound with thiazole-4-carboxylic acid and other substituents | VIM-2 | 0.018[1][2] | Significant reduction in meropenem MIC[1][2] |
| Analog 28 | Replacement of this compound with thiazole-4-carboxylic acid and other substituents | VIM-5 | 0.018[1][2] | Not Reported |
| Analog 55 | Substitution at the 1-position of the imidazole (B134444) ring | VIM-2 | Potent Inhibition | Displayed potent synergistic antibacterial activity[3] |
Key SAR Insights for MBL Inhibition:
-
The this compound core is a crucial metal-binding pharmacophore for targeting multiple B1 MBLs.[1][2]
-
Replacement of the this compound with other structurally similar metal-binding pharmacophores, with the exception of thiazole-4-carboxylic acid, generally leads to decreased MBL inhibition.[1][2]
-
Appropriate substituents at the 1-position of the imidazole ring are important for potent inhibition of class B1 MBLs, particularly VIM-type MBLs.[3] These substituents can engage with flexible active site loops.[3]
Table 2: SAR of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid Analogs as Xanthine Oxidase Inhibitors
| Compound ID | R Group (Substitution on the 2-phenyl ring) | IC50 (µM) |
| 4d | 3-Fluoro | 0.003[4] |
| 4e | 4-Fluoro | 0.003[4] |
| 4f | 2,4-Difluoro | 0.006[4] |
| Febuxostat (Reference) | - | 0.01[4] |
Key SAR Insights for Xanthine Oxidase Inhibition:
-
1-hydroxyl substituted derivatives of 4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid show excellent inhibitory potency against xanthine oxidase.[4]
-
The presence of fluoro substituents on the 2-phenyl ring significantly enhances the inhibitory activity, with compounds having 3-fluoro, 4-fluoro, and 2,4-difluoro substitutions exhibiting the most potent inhibition.[4]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the objective comparison of product performance.
Metallo-β-Lactamase (MBL) Inhibition Assay
This assay is performed to determine the concentration of an inhibitor required to reduce the enzymatic activity of MBLs by 50% (IC50).
-
Enzyme and Substrate: Recombinant VIM-type MBLs are purified. Meropenem is commonly used as the substrate.
-
Assay Buffer: A suitable buffer, typically HEPES or MOPS, containing ZnSO4 and a reducing agent like DTT is used.
-
Procedure:
-
The MBL enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer at a specific temperature (e.g., 30°C) for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate (meropenem).
-
The hydrolysis of meropenem is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 297 nm) over time.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Xanthine Oxidase Inhibitory Assay
This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid.[4]
-
Enzyme and Substrate: Bovine milk xanthine oxidase is commonly used. Xanthine is used as the substrate.
-
Assay Buffer: A phosphate (B84403) buffer (e.g., pH 7.5) is typically used.
-
Procedure:
-
The assay is conducted in a quartz cuvette. The reaction mixture contains the assay buffer, varying concentrations of the test compound, and the enzyme.
-
The mixture is pre-incubated at a specific temperature (e.g., 25°C) for a certain duration (e.g., 15 minutes).
-
The reaction is initiated by adding the substrate (xanthine).
-
The enzyme activity is determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid.
-
The IC50 values are calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
-
Lineweaver-Burk plot analysis can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).[4]
-
Mandatory Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
References
- 1. Design, Synthesis, and Biological Evaluation of New this compound Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-guided optimization of this compound derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Promising Scaffold: 1H-Imidazole-2-carboxylic Acid as a Metal-Binding Pharmacophore for Metallo-β-Lactamase Inhibition
A Comparative Guide for Researchers in Drug Development
The escalating threat of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), necessitates the urgent discovery of novel, effective inhibitors. MBLs, zinc-dependent enzymes, readily hydrolyze the β-lactam ring of a broad spectrum of antibiotics, including the last-resort carbapenems, rendering them ineffective. A promising strategy to combat this resistance mechanism is the development of small molecules that can effectively chelate the active site zinc ions, thereby inhibiting enzyme activity. Within this context, 1H-imidazole-2-carboxylic acid has emerged as a key metal-binding pharmacophore (MBP) for the design of potent MBL inhibitors.[1][2][3] This guide provides a comparative analysis of this compound-based inhibitors against other notable MBL inhibitor classes, supported by experimental data and detailed protocols to aid researchers in this critical field.
Performance Comparison of MBL Inhibitors
The inhibitory efficacy of various compounds against clinically relevant MBLs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The tables below summarize the reported inhibitory activities of this compound derivatives and other major classes of MBL inhibitors against key MBL enzymes, such as those from the VIM (Verona integron-encoded metallo-β-lactamase), NDM (New Delhi metallo-β-lactamase), and IMP (imipenemase) families.
Table 1: Inhibitory Activity of this compound Derivatives against VIM-type MBLs
| Compound/Derivative | MBL Target | IC50 (µM) | Reference |
| Optimized this compound derivative (compound 28) | VIM-2 | 0.018 | [1][3] |
| Optimized this compound derivative (compound 28) | VIM-5 | 0.018 | [1][3] |
| This compound core | Multiple B1 MBLs | Foundational MBP | [1][2] |
Table 2: Comparative Inhibitory Activity of Alternative MBL Inhibitors
| Inhibitor Class | Compound | MBL Target | IC50 (nM) | Ki (µM) | Reference |
| Thiol-based | Captopril (d-stereoisomer) | VIM-2 | - | Potent inhibitor | [4] |
| Captopril | NDM-1 | 13,200 | 6.6 | [5] | |
| Bisthiazolidines | NDM-1 | - | 7 - 19 | [4] | |
| Boronic Acid-based | Taniborbactam (VNRX-5133) | NDM-1 | - | - | [6] |
| Taniborbactam (VNRX-5133) | VIM-1 | - | - | [6] | |
| QPX7728 | NDM-1 | 55 | - | [4] | |
| QPX7728 | VIM-1 | 14 | - | [4] | |
| QPX7728 | IMP-1 | 610 | - | [4] | |
| Carboxylic Acid-based (non-imidazole) | Indole-2-carboxylic acid derivatives | Multiple MBLs | Potent inhibitors | - | [7] |
| N-Sulfamoylpyrrole-2-carboxylates | NDM-1 | Submicromolar to nanomolar | - | [8][9] | |
| 3,5-diaryl-1H-pyrrole-2-carboxylic acids | NDM-1 | Low nanomolar | - | [10] | |
| Other | Aspergillomarasmine A (AMA) | NDM & VIM enzymes | Metal stripping agent | - | [11] |
Key Experimental Protocols
Accurate and reproducible assessment of MBL inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for key experiments.
Protocol 1: Determination of IC50 for MBL Inhibitors using a Nitrocefin-Based Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified MBL enzyme.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, pH 7.5, supplemented with 100 µM ZnCl2.[12]
- MBL Enzyme Stock Solution: Prepare a stock solution of the purified MBL in the assay buffer. The final concentration in the assay should be optimized to ensure a linear rate of substrate hydrolysis for at least 10 minutes.
- Inhibitor Stock Solution: Prepare a concentrated stock solution of the test compound in 100% DMSO.
- Nitrocefin (B1678963) Solution: Prepare a stock solution of nitrocefin (a chromogenic β-lactam substrate) in DMSO. The final concentration in the assay is typically between 50-100 µM.
2. Assay Procedure (96-well plate format):
- Prepare serial dilutions of the inhibitor stock solution in the assay buffer. Ensure the final DMSO concentration in all wells remains consistent and does not exceed 1-2% (v/v) to avoid solvent-induced inhibition.
- To each well of a 96-well plate, add the appropriate volume of the diluted inhibitor.
- Add the MBL enzyme solution to each well, except for the negative control wells.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).
- Initiate the enzymatic reaction by adding the nitrocefin solution to each well.
- Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.
3. Data Analysis:
- Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.
- Calculate the percentage of inhibition for each concentration using the formula: [(V₀_control - V₀_inhibitor) / V₀_control] x 100.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[13]
Protocol 2: Microbiological Susceptibility Testing (Synergy Assay)
This protocol is used to assess the ability of an MBL inhibitor to restore the activity of a β-lactam antibiotic against an MBL-producing bacterial strain.
1. Materials:
- MBL-producing bacterial strain (e.g., E. coli expressing a specific MBL).
- Cation-adjusted Mueller-Hinton broth (CAMHB).
- β-lactam antibiotic (e.g., meropenem).
- MBL inhibitor.
- 96-well microtiter plates.
2. Procedure (Broth Microdilution):
- Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB in the wells of the microtiter plate.
- Prepare a second set of serial dilutions of the β-lactam antibiotic in CAMHB that also contains a fixed, sub-inhibitory concentration of the MBL inhibitor.
- Inoculate all wells with the prepared bacterial suspension.
- Incubate the plates at 37°C for 18-24 hours.
3. Data Analysis:
- Determine the Minimum Inhibitory Concentration (MIC) of the β-lactam antibiotic alone and in the presence of the MBL inhibitor. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- A significant reduction (typically ≥4-fold) in the MIC of the β-lactam antibiotic in the presence of the inhibitor indicates synergistic activity.[1]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of MBL action and inhibition.
Caption: Experimental workflow for IC50 determination.
Caption: Comparison of MBL inhibitor classes.
References
- 1. Design, Synthesis, and Biological Evaluation of New this compound Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational design of 1H-pyrrole-2-carboxylic acid inhibitors of NDM-1 metallo-β-lactamase restoring β-lactam efficacy against resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Structure-guided optimization of this compound derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 1H-Imidazole-2-carboxylic acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1H-Imidazole-2-carboxylic acid and its derivative, methyl 1H-imidazole-2-carboxylate. These compounds are of significant interest in medicinal chemistry, particularly as scaffolds for the development of novel therapeutic agents, including metallo-β-lactamase inhibitors. This document presents a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its methyl ester, facilitating a clear and objective comparison.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | D₂O | 7.56 (s, 2H, imidazole (B134444) ring-H)[1][2] |
| Methyl 1H-imidazole-2-carboxylate | - | Data not explicitly found, but expected to show two singlets for the imidazole ring protons and a singlet for the methyl ester protons. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | D₂O | 158.86, 141.02, 120.49[1][2] |
| Methyl 1H-imidazole-2-carboxylate | - | Specific data not found. Esterification is expected to shift the carbonyl carbon signal and introduce a new signal for the methyl group around 50-60 ppm. |
Table 3: IR Spectroscopic Data
| Compound | Sample Prep. | Key Absorption Bands (cm⁻¹) |
| This compound | KBr | 3392 (m), 3124 (m), 2861 (m), 1618 (s, C=O), 1502 (m), 1462 (m), 1421 (s), 1388 (s), 1322 (m), 1108 (s), 925 (s), 910 (s), 819 (m), 797 (s), 774 (m)[1][2] |
| Methyl 1H-imidazole-2-carboxylate | - | Specific data not found. The characteristic broad O-H stretch of the carboxylic acid is expected to be absent. A strong C=O stretch for the ester will be present, likely around 1700-1730 cm⁻¹. |
Table 4: Mass Spectrometry Data
| Compound | Ionization | Key m/z values |
| This compound | - | Molecular Weight: 112.09 g/mol |
| Methyl 1H-imidazole-2-carboxylate | GC-MS | Molecular Weight: 126.11 g/mol . Key fragments can be observed. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of the title compounds are provided below.
Synthesis of this compound
This protocol is adapted from a known procedure for the oxidation of 2-imidazolecarboxaldehyde.
Materials:
-
2-imidazolecarboxaldehyde
-
30% aqueous hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Water
Procedure:
-
A solution of 2-imidazolecarboxaldehyde (2.88 g, 0.030 mol) in water (10 ml) is prepared in a suitable flask with stirring.
-
To this stirred solution, 10 g of a 30% aqueous H₂O₂ solution is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 72 hours.
-
After the reaction is complete, the water is removed by distillation under reduced pressure at room temperature to yield a white crystalline solid.
-
The resulting solid is washed with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.
-
The purified solid is then dried to yield this compound. Caution: Avoid heating, as it may cause decarboxylation.
Synthesis of Methyl 1H-imidazole-2-carboxylate
A standard Fischer esterification procedure can be employed for the synthesis of the methyl ester from the corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
This compound is dissolved in an excess of anhydrous methanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The mixture is refluxed for several hours, and the reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 1H-imidazole-2-carboxylate.
-
The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR: Standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with chemical shifts referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
-
¹³C NMR: Proton-decoupled spectra are acquired to provide a single peak for each unique carbon atom.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is commonly prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the mass spectrometer.
-
Ionization: Various ionization techniques can be used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS).
Logical Workflow and Visualization
Derivatives of this compound have been identified as promising inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. The following diagram illustrates a logical workflow for the screening and characterization of such inhibitors.
Caption: Workflow for MBL Inhibitor Screening.
References
In Vitro Antibacterial Efficacy of 1H-Imidazole-2-carboxylic Acid Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antibacterial activity of derivatives of 1H-Imidazole-2-carboxylic acid against common bacterial strains. The data presented is based on available scientific literature, offering a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents. While direct antibacterial data for the parent compound, this compound, is limited in the reviewed literature, this guide focuses on the performance of its derivatives, providing insights into their potential as antibacterial agents. The performance of these derivatives is compared against established antibiotics, Ciprofloxacin (B1669076) and Gentamicin, to provide a clear benchmark for their efficacy.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of chemical compounds is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The following tables summarize the MIC values for various imidazole (B134444) derivatives and standard antibiotics against Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives against Bacterial Strains (µg/mL)
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Imidazole Derivative HL1 | 625 | >5000 | 5000 | [2] |
| Imidazole Derivative HL2 | 625 | 2500 | 2500 | [2] |
| Imidazolium Salt 3b | 4 (MBC) | 128 (MBC) | Not Reported | [3] |
| Thiazole/Imidazole Derivatives | MIC values reported from 12.5-200 µg/mL against E. coli | Not Reported | Not Reported | [4] |
| Cobalt(II) Imidazole Complexes | 15.6 - 62.5 | Not Reported | 15.6 - 62.5 | [5] |
Note: MBC stands for Minimum Bactericidal Concentration, the lowest concentration required to kill a particular bacterium.
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Bacterial Strains (µg/mL)
| Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Ciprofloxacin | 0.6 | 0.013 - 0.08 | 0.15 | [6] |
| Gentamicin | 4 | Not specified | ≤4 | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established standards for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of a substance that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (e.g., this compound derivative) is serially diluted in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Kirby-Bauer Disk Diffusion (Zone of Inhibition) Assay
This is a qualitative method to assess the antimicrobial activity of a substance.
-
Preparation of Bacterial Lawn: A standardized suspension of the test bacteria is evenly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Application of Test Substance: A sterile paper disk impregnated with a known concentration of the test compound is placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MIC and Kirby-Bauer assays.
Concluding Remarks
The available data indicates that derivatives of this compound exhibit a range of antibacterial activities. Some derivatives show promising efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus, with some cobalt complexes also showing activity against Pseudomonas aeruginosa.[5] However, the MIC values for many of the tested imidazole derivatives are considerably higher than those of standard antibiotics such as Ciprofloxacin, suggesting lower potency.
It is important to note that a study has shown that derivatives of this compound can act synergistically with antibiotics like meropenem, which could be a promising avenue for future research to combat antibiotic resistance.[8] Further investigation into the standalone antibacterial activity of the parent compound, this compound, is warranted to fully understand its potential and to guide the rational design of more potent imidazole-based antimicrobial agents. Researchers are encouraged to use the standardized protocols outlined in this guide to ensure the generation of comparable and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains [mdpi.com]
- 8. Structure-guided optimization of this compound derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazole-2-carboxylic Acid and Thiazole-4-carboxylic Acid as Scaffolds for Metallo-β-Lactamase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes, produced by various pathogenic bacteria, can hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. The development of effective MBL inhibitors to be co-administered with these antibiotics is a critical strategy to combat resistance. Among the numerous scaffolds investigated, imidazole-2-carboxylic acid and thiazole-4-carboxylic acid have emerged as promising metal-binding pharmacophores for the design of potent MBL inhibitors. This guide provides a comparative analysis of these two scaffolds, supported by experimental data, to inform further drug discovery and development efforts.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory activities (IC50 and Kᵢ values) of representative derivatives of imidazole-2-carboxylic acid and thiazole-4-carboxylic acid against various MBLs. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Scaffold | Derivative | MBL Target | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Imidazole-2-carboxylic acid | Compound 28¹ | VIM-2 | 0.018 | - | [1] |
| Compound 28¹ | VIM-5 | 0.018 | - | [1] | |
| - | NDM-1 | - | - | ||
| - | IMP-1 | - | - | ||
| Thiazole-4-carboxylic acid | 2-benzylthiazole-4-carboxylic acid | IMP-1 | 34.7 | - | [2] |
| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 5.5 | 3.3 | [2] | |
| 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid | Bla2 | 4.9 | 5.1 | [2] | |
| - | VIM-1 | - | - | ||
| - | NDM-1 | - | - |
¹A derivative of 1H-imidazole-2-carboxylic acid with further structural optimizations.[1]
Experimental Protocols
A generalized, detailed methodology for determining the inhibitory activity of compounds against MBLs using a nitrocefin-based spectrophotometric assay is provided below. This protocol is a composite of commonly employed methods in the cited literature.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a purified MBL enzyme.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂
-
Nitrocefin (B1678963) (chromogenic substrate) stock solution in DMSO
-
Test compounds (imidazole-2-carboxylic acid and thiazole-4-carboxylic acid derivatives) dissolved in DMSO
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MBL enzyme in the assay buffer to a final concentration that yields a linear rate of hydrolysis for at least 10 minutes.
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in all wells should be consistent and not exceed 1-2% (v/v).
-
Prepare a working solution of nitrocefin in the assay buffer to a final concentration of 50-100 µM.
-
-
Assay Protocol (96-well plate format):
-
To each well of the microplate, add the following in order:
-
Assay buffer
-
Test compound solution (at varying concentrations) or DMSO for the control wells.
-
MBL enzyme solution.
-
-
Incubate the plate at room temperature for a pre-determined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the nitrocefin working solution to each well.
-
Immediately monitor the change in absorbance at 486 nm over time using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
For Kᵢ determination, similar experiments are performed with varying substrate concentrations to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant.
-
Visualizing the Comparative Analysis Workflow and Experimental Design
The following diagrams, generated using the DOT language, illustrate the logical flow of the comparative analysis and the experimental workflow.
Caption: Logical flow of the comparative analysis process.
Caption: Experimental workflow for MBL inhibition assay.
Discussion and Future Directions
Both imidazole-2-carboxylic acid and thiazole-4-carboxylic acid serve as effective core structures for the development of MBL inhibitors. The available data suggests that derivatives of both scaffolds can achieve potent inhibition, with some imidazole-based compounds showing activity in the nanomolar range against VIM-type MBLs.[1] Thiazole-based inhibitors have demonstrated efficacy against IMP-1 and Bla2.[2]
A key finding from structure-activity relationship (SAR) studies indicates that replacing the this compound pharmacophore with other similar metal-binding groups often leads to a decrease in MBL inhibition, with the notable exception of thiazole-4-carboxylic acid.[1] This highlights the suitability of the thiazole (B1198619) ring as a bioisosteric replacement for the imidazole (B134444) ring in this context.
Future research should focus on a direct, head-to-head comparative evaluation of optimized derivatives of both scaffolds against a comprehensive panel of clinically relevant MBLs (including NDM-1, VIM, and IMP families) under standardized assay conditions. Such studies will provide a clearer understanding of the relative potency and spectrum of activity of each scaffold, guiding the selection of the most promising candidates for further preclinical and clinical development. Furthermore, structural studies, such as X-ray crystallography of inhibitor-MBL complexes, will be invaluable in elucidating the precise binding modes and informing the rational design of next-generation inhibitors with improved potency and broader-spectrum activity.
References
1H-Imidazole-2-carboxylic Acid: A Validated Scaffold for Combating Antibiotic Resistance
The imidazole (B134444) ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a versatile core for drug design.[2][3] Within this important class of heterocycles, 1H-imidazole-2-carboxylic acid has emerged as a particularly promising and validated scaffold, primarily in the urgent fight against antibiotic resistance through the inhibition of metallo-β-lactamases (MBLs).
Primary Therapeutic Application: Metallo-β-Lactamase Inhibition
The most significant validation of the this compound scaffold comes from its successful application as a core structure for potent inhibitors of metallo-β-lactamases (MBLs).[4][5] These bacterial enzymes are a primary cause of resistance to carbapenem (B1253116) antibiotics, which are often considered the "last-resort" treatment for severe infections.[4] The scaffold functions as a crucial metal-binding pharmacophore, essential for targeting the zinc ions in the active site of MBLs.[5]
Structure-activity relationship (SAR) studies have been pivotal in validating this scaffold. Research has demonstrated that strategic modifications, particularly with appropriate substituents at the N-1 position of the imidazole ring, are key to achieving potent inhibition of Class B1 MBLs, such as the Verona Integron-encoded MBLs (VIMs).[4]
The true potential of a scaffold is demonstrated through the biological activity of its derivatives. Compounds derived from this compound have shown remarkable potency and efficacy. Below is a summary of the inhibitory activity of a key derivative against VIM-type MBLs.
| Compound ID | Target Enzyme | IC50 (µM) | Synergistic Effect with Meropenem (B701) | Reference |
| 28 | VIM-2 | 0.018 | Reduces meropenem MIC by at least 16-fold at 1 µg/ml | [5][6] |
| 28 | VIM-5 | 0.018 | Not specified | [5][6] |
| 55 | VIM-2 | Not specified | Potent synergistic antibacterial activity against P. aeruginosa | [4] |
Alternative Scaffolds and Other Biological Activities
While this compound is a potent MBL inhibitor scaffold, other structures have also been investigated. For instance, replacement of the core with thiazole-4-carboxylic acid has been explored, though other similar modifications often lead to decreased MBL inhibition, highlighting the optimized nature of the this compound core.[5]
Beyond MBL inhibition, the scaffold has been explored for other therapeutic applications. When incorporated into mixed-ligand complexes with metals like iron, cobalt, and nickel, it has demonstrated enhanced antimicrobial, antioxidant, and anti-inflammatory properties.[7] Additionally, certain nitroimidazole-2-carboxamides have shown activity against the pathogenic parasite Giardia lamblia.[8]
Experimental Validation Protocols
The validation of this scaffold relies on a series of well-defined experimental procedures.
A common and efficient method for synthesizing the parent scaffold, this compound, involves the oxidation of 2-imidazolecarboxaldehyde.
-
Protocol: Synthesis of this compound
-
Dissolve 2-imidazolecarboxaldehyde (0.030 mol) in 10 ml of water.
-
Slowly add a 30% aqueous H2O2 solution (10 g) dropwise to the stirred solution.
-
Continue the reaction at room temperature for 72 hours.
-
After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.
-
Wash the resulting solid with a stirred diethyl ether/water (4:1) mixture to remove any residual peroxide. The final product is obtained in high yield (approx. 97.5%).[9]
-
Derivatives are subsequently synthesized by creating amide bonds or by substitutions on the imidazole ring, often employing coupling agents like HOBt and EDCI.[10]
This assay is crucial for quantifying the inhibitory potency of the synthesized derivatives.
-
Protocol: General MBL Inhibition Assay (IC50 Determination)
-
Recombinant MBL enzyme (e.g., VIM-2) is purified.
-
The enzyme is incubated with varying concentrations of the inhibitor compound.
-
A chromogenic cephalosporin (B10832234) substrate (e.g., CENTA) is added to the mixture.
-
The hydrolysis of the substrate by the enzyme is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength.
-
The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
This experiment evaluates the ability of the inhibitor to restore the activity of a carbapenem antibiotic against a resistant bacterial strain.
-
Protocol: Broth Microdilution Checkerboard Assay
-
A clinically isolated, MBL-producing bacterial strain (e.g., Pseudomonas aeruginosa) is cultured.
-
A 96-well plate is prepared with serial dilutions of the antibiotic (e.g., meropenem) along the rows and serial dilutions of the inhibitor compound along the columns.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plate is incubated for 18-24 hours at 37°C.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that prevents visible bacterial growth. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates synergy.[6]
-
Visualizing Workflows and Pathways
References
- 1. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Structure-guided optimization of this compound derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of New this compound Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation, Characterization, In Vitro Biological Evaluation, DFT Calculations, and Molecular Docking Investigations of this compound and Histidine-Based Mixed-Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some properties of 1-hydroxy-1<i>H</i>-imidazole-2-carboxylic acid esters - ProQuest [proquest.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 1H-Imidazole-2-Carboxylic Acid Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of 1H-imidazole-2-carboxylic acid based inhibitors targeting two major enzyme classes: Metallo-β-Lactamases (MBLs) and Protein Kinases. The information herein is supported by experimental data from peer-reviewed studies, offering insights into the selectivity and potential off-target effects of these compounds.
Introduction
The this compound scaffold is a versatile pharmacophore utilized in the design of inhibitors for various enzymatic targets. Its ability to coordinate with metal ions makes it a particularly effective core for inhibitors of metalloenzymes, such as MBLs, which are key drivers of antibiotic resistance. Additionally, derivatives of the imidazole (B134444) core have demonstrated potent and highly selective inhibition of protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. Understanding the cross-reactivity of these inhibitors is paramount for developing safe and effective therapeutics.
Part 1: Metallo-β-Lactamase (MBL) Inhibitors
This compound serves as a core metal-binding pharmacophore for a new class of MBL inhibitors. These inhibitors aim to restore the efficacy of β-lactam antibiotics against resistant bacteria.
Performance and Selectivity Data
Derivatives of this compound have shown potent inhibition against clinically relevant Ambler class B1 MBLs. These enzymes, including Verona Integron-encoded MBL (VIM) and New Delhi MBL (NDM), are a significant threat as they can hydrolyze most β-lactam antibiotics.
Table 1: Inhibitory Activity of this compound Derivatives against B1 MBLs
| Compound/Derivative | Target MBL | IC50 (µM) | Reference |
| Optimized Derivative 28 | VIM-2 | 0.018 | [1] |
| Optimized Derivative 28 | VIM-5 | 0.018 | [1] |
| Lead Compound 55 | VIM-2 | Potent Synergistic Activity with Meropenem | [2] |
| Imidazole Derivative A | IMP-1 | 39 | [3] |
| Imidazole Derivative B | IMP-1 | 46 | [3] |
IC50: Half-maximal inhibitory concentration.
Comparison with Alternative MBL Inhibitors
The primary challenge in developing MBL inhibitors is achieving broad-spectrum activity across the different MBL subclasses (B1, B2, and B3) while maintaining selectivity over human metalloenzymes to minimize toxicity.
Table 2: Comparison of MBL Inhibitor Classes
| Inhibitor Class | Example | Target MBL Classes | Selectivity Profile |
| 1H-Imidazole-2-Carboxylic Acids | Derivative 28 | Primarily potent against Class B1 (e.g., VIM) | Selectivity against human metalloenzymes like glyoxalase II has been reported for some related compounds, but comprehensive screening is often lacking.[4][5] |
| Bisthiazolidines | BTZ compounds | Broad-spectrum (B1, B2, B3) | Display versatile binding modes and can inhibit the full range of MBLs.[6][7] |
| Thiol-based Inhibitors | Captopril | Broad-spectrum | Often suffer from lack of specificity and potential for off-target effects. |
| Bicyclic Boronates | Taniborbactam | Serine- and Metallo-β-Lactamases | Shows a similar binding mode to some N-sulfamoylpyrrole-2-carboxylates.[8] |
While this compound derivatives show high potency, their primary reported activity is against Class B1 MBLs.[1][2] Alternative inhibitors like bisthiazolidines have demonstrated a broader spectrum of activity across all MBL classes.[6][7] A critical aspect for the clinical translation of any MBL inhibitor is its selectivity against human zinc-dependent enzymes. While some studies on related compounds have shown no inhibition of human glyoxalase II, comprehensive cross-reactivity profiling is essential.[4][5]
Caption: Mechanism of MBL inhibition by this compound derivatives.
Part 2: Protein Kinase Inhibitors
Imidazole-based scaffolds are also prevalent in the design of highly selective protein kinase inhibitors. Their ability to form key hydrogen bonds within the ATP-binding pocket of kinases allows for the development of both potent and specific inhibitors.
Performance and Selectivity Data
A notable example is a 2,4-1H-imidazole carboxamide derivative developed as a potent and exceptionally selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key node in inflammatory signaling pathways.
Table 3: Kinase Selectivity Profile of a 2,4-1H-Imidazole Carboxamide TAK1 Inhibitor
| Parameter | Value | Details | Reference |
| Primary Target | TAK1 | - | [9][10] |
| Biochemical Potency (IC50) | 1.3 µM (initial hit) | Radiometric biochemical kinase assay. | [9] |
| Binding Affinity (Kd) | 55 nM | KdELECT assay (DiscoverX). | [9] |
| Kinome Scan Profile | Highly Selective | Screened at 10 µM against a panel of 468 kinases (KINOMEscan). | [9] |
| Off-Target Hits (>65% inhibition) | 4 kinases | ABL1(H369P), EIF2AK1, TNK2, YANK1. | [9] |
This high degree of selectivity is remarkable and highly desirable for a therapeutic candidate, as it minimizes the potential for off-target side effects.
Comparison with Alternative TAK1 Inhibitors
The selectivity of the imidazole-based inhibitor can be contrasted with other known TAK1 inhibitors.
Table 4: Comparison of TAK1 Inhibitor Selectivity
| Inhibitor | Type | Selectivity Profile | Reference |
| 2,4-1H-Imidazole Carboxamide | Type I, ATP-competitive | Highly selective; only 4 off-targets in a 468-kinase panel. | [9] |
| HS-276 (Takinib derivative) | Type I, ATP-competitive | Highly selective; IRAK4 is 13-fold less potently inhibited. | [11] |
| NG25 | Type II, DFG-out | Dual inhibitor of TAK1 (IC50 = 149 nM) and MAP4K2 (IC50 = 22 nM). Also inhibits p38α and ABL. | [12] |
| 5(Z)-7-Oxozeaenol | Covalent | Non-selective; inhibits a panel of at least 50 other kinases. | [11] |
The data clearly positions the 2,4-1H-imidazole carboxamide as a superior candidate in terms of selectivity when compared to multi-kinase inhibitors like NG25 and non-selective covalent inhibitors like 5(Z)-7-Oxozeaenol.
Caption: The TAK1 signaling pathway and the point of inhibition.
Experimental Protocols
Protocol 1: Metallo-β-Lactamase (MBL) Inhibition Assay (Nitrocefin-based)
This protocol outlines a general method for determining the IC50 values of inhibitors against MBLs using the chromogenic substrate nitrocefin (B1678963).
Materials:
-
Purified recombinant MBL enzyme (e.g., VIM-2, NDM-1).
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2).
-
Test inhibitor compound, serially diluted.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Prepare Reagents:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor dilutions to the appropriate wells. Include a "no inhibitor" control (vehicle only).
-
Add the diluted MBL enzyme to all wells except for a "no enzyme" blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10-15 minutes).[15]
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the nitrocefin working solution to all wells.[15]
-
-
Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the absorbance curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Fit the concentration-response data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[15]
-
Caption: General workflow for an MBL inhibition assay.
Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Luminescence-based)
This protocol describes a universal method for measuring kinase activity and its inhibition by quantifying the amount of ADP produced in the reaction.
Materials:
-
Kinase Enzyme System (e.g., TAK1, substrate, and reaction buffer).
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
ATP solution.
-
Test inhibitor compound, serially diluted.
-
White, opaque 96-well or 384-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Kinase Reaction Setup:
-
In a white multi-well plate, set up the kinase reaction. This includes the kinase, its specific substrate, ATP, and the reaction buffer.
-
Add the serially diluted imidazole-based inhibitor to the appropriate wells. Include positive (known inhibitor) and negative (vehicle only) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Add a volume of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.[1][15]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[1][3]
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Conclusion
The this compound scaffold and its derivatives represent a promising platform for the development of targeted inhibitors.
-
As MBL inhibitors , they show high potency against clinically important Class B1 enzymes. Further development should focus on broadening their spectrum to other MBL classes and comprehensive selectivity profiling against a panel of human metalloenzymes to ensure a favorable safety profile.
-
As kinase inhibitors , imidazole-based compounds have demonstrated the potential for exceptional selectivity, as exemplified by the TAK1 inhibitor that showed minimal off-target activity in a large kinome scan. This high degree of specificity is a significant advantage in minimizing side effects and is a key goal in modern drug discovery.
The data presented in this guide underscore the importance of comprehensive cross-reactivity studies in the early stages of drug development. Such studies are critical for selecting inhibitor candidates with the highest potential for clinical success.
References
- 1. promega.com [promega.com]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-class metallo-β-lactamase inhibition by bisthiazolidines reveals multiple binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-class metallo-β-lactamase inhibition by bisthiazolidines reveals multiple binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. toku-e.com [toku-e.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. Beta Lactamase Activity Assay Kit (Colorimetric) (ab197008) | Abcam [abcam.com]
- 17. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
Revitalizing Antibiotic Efficacy: A Comparative Guide to 1H-Imidazole-2-carboxylic Acid Inhibitors as Potent Adjuvants
For Immediate Release
A detailed analysis of 1H-Imidazole-2-carboxylic acid derivatives reveals their significant potential not as standalone antibiotics, but as powerful synergistic partners that can restore and enhance the efficacy of established β-lactam antibiotics against multidrug-resistant bacteria. This guide provides a comprehensive comparison of the performance of these inhibitors against standard antibiotic regimens for critical pathogens, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The rise of antibiotic resistance is a critical global health threat, necessitating innovative therapeutic strategies. One promising avenue is the development of compounds that can overcome bacterial resistance mechanisms. This compound and its derivatives have emerged as potent inhibitors of metallo-β-lactamases (MBLs), a key family of enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often considered the last line of defense.
This guide benchmarks the efficacy of these imidazole-based inhibitors, focusing on their synergistic effects with conventional antibiotics against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. While direct, standalone antibacterial activity of these specific imidazole (B134444) derivatives is not extensively documented, their role as "resistance breakers" is profound.
Quantitative Performance Analysis
The primary measure of efficacy for these inhibitors is their ability to reduce the Minimum Inhibitory Concentration (MIC) of a partner antibiotic, effectively re-sensitizing resistant bacteria. The following tables summarize the synergistic activity of representative this compound derivatives in combination with the carbapenem (B1253116) antibiotic, meropenem (B701), against MBL-producing Gram-negative bacteria.
Table 1: Synergistic Efficacy of this compound Derivatives with Meropenem against MBL-producing Escherichia coli
| This compound Derivative | Concentration of Inhibitor (µg/mL) | MIC of Meropenem Alone (µg/mL) | MIC of Meropenem with Inhibitor (µg/mL) | Fold-Reduction in MIC of Meropenem |
| Compound 28 [1] | 1 | >128 | 8 | ≥16 |
| Compound 55 [2][3] | Not Specified | >128 | 8 | ≥16 |
Table 2: Synergistic Efficacy of this compound Derivatives with Meropenem against MBL-producing Pseudomonas aeruginosa
| This compound Derivative | Concentration of Inhibitor (µg/mL) | MIC of Meropenem Alone (µg/mL) | MIC of Meropenem with Inhibitor (µg/mL) | Fold-Reduction in MIC of Meropenem |
| Compound 55 [2][3] | Not Specified | >128 | 8 | ≥16 |
Table 3: Intrinsic Antibacterial Activity of Various Imidazole Derivatives (for Context)
Note: The following data is for general imidazole derivatives and not specifically this compound, illustrating the typical range of standalone antibacterial activity observed in this class of compounds.
| Imidazole Derivative | Bacterial Strain | MIC (µg/mL) |
| HL1 [4] | Staphylococcus aureus | 625 |
| HL2 [4] | Staphylococcus aureus | 625 |
| HL1 [4] | MRSA | 1250 |
| HL2 [4] | MRSA | 625 |
| Various Nitroimidazole Hybrids [5] | Escherichia coli | 40 - 70 µM |
| Various Nitroimidazole Hybrids [5] | Staphylococcus aureus | 20 - 40 µM |
Table 4: MIC of Standard Antibiotics against Target Pathogens
Note: These values are representative and can vary depending on the specific strain and testing conditions.
| Antibiotic | Staphylococcus aureus (MSSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| Vancomycin | 0.5 - 2 | N/A | N/A |
| Ciprofloxacin | 0.25 - 1 | ≤0.25 | ≤0.5 |
| Meropenem | ≤0.5 | ≤0.25 | ≤2 |
| Gentamicin | 0.5 - 2 | ≤1 | ≤4 |
Mechanism of Action: Metallo-β-Lactamase Inhibition
The primary mechanism by which this compound derivatives exert their synergistic effect is through the inhibition of metallo-β-lactamases (MBLs). These bacterial enzymes utilize zinc ions to hydrolyze the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, rendering them inactive. The imidazole-2-carboxylic acid moiety acts as a metal-binding pharmacophore, effectively chelating the zinc ions in the active site of the MBL, thereby inactivating the enzyme. This allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to cell death.
Figure 1: Mechanism of MBL-mediated resistance and its inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound inhibitors.
Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Stock solutions of the this compound inhibitor and the partner antibiotic (e.g., meropenem) are prepared in a suitable solvent (e.g., DMSO or water). A series of two-fold serial dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: The bacterial strain of interest is grown on an appropriate agar (B569324) medium overnight. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antimicrobial agents are inoculated with the prepared bacterial suspension. The plates are then incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Synergy Testing (Checkerboard Assay): To assess synergy, a two-dimensional array of serial dilutions of both the inhibitor and the partner antibiotic is prepared in a microtiter plate. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
Figure 2: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Conclusion
This compound derivatives represent a promising class of adjuvant therapy for combating antibiotic resistance. Their ability to inhibit metallo-β-lactamases and restore the activity of potent antibiotics like meropenem against highly resistant Gram-negative pathogens is a significant advancement in the field of infectious disease research. Further optimization of these inhibitors and extensive clinical evaluation are warranted to translate these findings into effective therapeutic strategies. This guide provides a foundational understanding of their comparative efficacy and the experimental basis for their evaluation.
References
- 1. Design, Synthesis, and Biological Evaluation of New this compound Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-guided optimization of this compound derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-Imidazole-2-carboxylic Acid: A Guide for Laboratory Professionals
The safe and responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development who handle 1H-Imidazole-2-carboxylic acid and its derivatives, adherence to stringent disposal protocols is paramount to mitigate potential risks. This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Identification and Safety Precautions
This compound and its derivatives are classified as hazardous materials. It is crucial to handle these compounds with appropriate caution. Based on available safety data, these compounds are considered to be irritants to the skin, eyes, and respiratory system.[1][2][3][4][5]
Summary of Hazard Information
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2][3][5] | P264: Wash all exposed external body areas thoroughly after handling.[1][2] P280: Wear protective gloves, protective clothing, eye protection and face protection.[1][2][3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3][5] | P280: Wear protective gloves, protective clothing, eye protection and face protection.[1][2][3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337 + P313: If eye irritation persists: Get medical advice/attention.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][4][5] | P261: Avoid breathing dust/fumes.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2][4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| Acute Toxicity (Oral) | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
Experimental Protocol for Disposal
The following protocol outlines the general, step-by-step procedure for the safe disposal of this compound. This protocol is based on standard laboratory safety practices for hazardous chemical waste.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
A designated, sealable, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
Chemical spill kit.
Procedure:
-
Wear Appropriate PPE: Before handling the chemical, ensure that you are wearing the proper personal protective equipment, including gloves, safety goggles, and a lab coat.[1][2][3][4]
-
Work in a Ventilated Area: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes.[1][2][4]
-
Waste Collection:
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard symbols (e.g., irritant).
-
Include the date of waste accumulation.
-
-
Storage:
-
Disposal:
-
Decontamination:
-
Thoroughly clean the work area after handling the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.fi [fishersci.fi]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. chemos.de [chemos.de]
Essential Safety and Operational Guide for Handling 1H-Imidazole-2-carboxylic Acid
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1H-Imidazole-2-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles. | EN 166 (EU) or NIOSH (US) approved.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a fully-buttoned lab coat or impervious clothing. | Check manufacturer's glove compatibility chart.[2][4][6] |
| Respiratory Protection | A full-face respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if dust is generated, or if irritation is experienced. | Follow NIOSH (US) or CEN (EU) standards.[4][5][7] |
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are essential to prevent accidental exposure and contamination.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] A certified laboratory chemical fume hood is the recommended engineering control.[6]
-
Avoid Inhalation and Contact: Avoid breathing dust and direct contact with skin and eyes.[1][7] Do not eat, drink, or smoke in the handling area.[1][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][7]
-
Container Management: Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[4][5]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is crucial.
Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure adequate ventilation.
-
Containment: For dry spills, avoid generating dust.[1][7] Use dry clean-up procedures such as sweeping or vacuuming.[1][7]
-
Collection: Collect the spilled material into a suitable, labeled, and closed container for disposal.[2][7]
-
Decontamination: Wash the spill area with plenty of water.[1]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[2][4][5] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water.[2][4] If skin irritation occurs, seek medical advice.[2][5]
-
Inhalation: Move the person to fresh air.[2][4] If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[2][5]
-
Ingestion: Rinse the mouth with water.[4] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[4][5]
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Containerization: Collect waste in a suitable, sealable, and airtight container.[6] The container must be clearly labeled as hazardous waste.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizers, acids, and bases.[6]
-
Disposal: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1][4] This should be done through an approved waste disposal plant.[5][8] Do not allow the chemical to enter drains.[4][8]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.fi [fishersci.fi]
- 3. This compound | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
